molecular formula C19H32N4O10S B1236466 N-Acetyl-thiomuramyl-alanyl-isoglutamine CAS No. 83375-11-5

N-Acetyl-thiomuramyl-alanyl-isoglutamine

Cat. No.: B1236466
CAS No.: 83375-11-5
M. Wt: 508.5 g/mol
InChI Key: ZBQHQSATUKWEDY-YTCNLXIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-thiomuramyl-alanyl-isoglutamine, also known as thiomuramyl dipeptide, is a synthetic analog of the minimal immunologically active motif of bacterial peptidoglycan, Muramyl Dipeptide (MDP) . This compound is part of a class of molecules investigated for their potent immunomodulatory activities, functioning as an activator of the innate immune system . Its core structure features a sulfur-for-oxygen substitution in the sugar moiety, a modification explored to alter the compound's physicochemical and biological properties, potentially leading to enhanced activity or different pharmacokinetics compared to its parent compound . The primary mechanism of action for muramyl peptides involves their intracellular recognition by the innate immune receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2) . Binding to NOD2 initiates a signaling cascade that results in the activation of NF-κB and MAPK pathways, leading to the upregulated expression of various pro-inflammatory cytokines and chemokines, such as interleukin-1 (IL-1), IL-6, tumor necrosis factor-alpha (TNF-α), and others . This immunostimulatory activity underpins the compound's value in biomedical research. Historically, N-Acetyl-thiomuramyl-alanyl-isoglutamine and its lipophilic derivatives have been synthesized and their biological activities examined in guinea pigs and mice, showing potential as immunoadjuvants . Researchers utilize such muramyl dipeptide analogs to study the intricacies of the NOD2 signaling pathway, inflammatory responses, and to develop novel therapeutic strategies for areas including vaccine development, anti-infective agents, and oncology . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83375-11-5

Molecular Formula

C19H32N4O10S

Molecular Weight

508.5 g/mol

IUPAC Name

(E,2R)-2-[[(3S)-2-acetyl-3-[3-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxybutyl]-4-hydroxythiazetidin-4-yl]amino]-5-amino-5-oxopent-3-enoic acid

InChI

InChI=1S/C19H32N4O10S/c1-8(32-16-14(21)18(30)33-11(7-24)15(16)27)3-5-12-19(31,34-23(12)9(2)25)22-10(17(28)29)4-6-13(20)26/h4,6,8,10-12,14-16,18,22,24,27,30-31H,3,5,7,21H2,1-2H3,(H2,20,26)(H,28,29)/b6-4+/t8?,10-,11-,12+,14-,15-,16-,18+,19?/m1/s1

InChI Key

ZBQHQSATUKWEDY-YTCNLXIISA-N

SMILES

CC(CCC1C(SN1C(=O)C)(NC(C=CC(=O)N)C(=O)O)O)OC2C(C(OC(C2O)CO)O)N

Isomeric SMILES

CC(CC[C@H]1C(SN1C(=O)C)(N[C@H](/C=C/C(=O)N)C(=O)O)O)O[C@@H]2[C@H]([C@H](O[C@@H]([C@H]2O)CO)O)N

Canonical SMILES

CC(CCC1C(SN1C(=O)C)(NC(C=CC(=O)N)C(=O)O)O)OC2C(C(OC(C2O)CO)O)N

Synonyms

N-acetyl-thiomuramyl-alanyl-isoglutamine
thiomuramyl dipeptide

Origin of Product

United States

Foundational & Exploratory

Thio-MDP vs. MDP: Immunomodulatory Mechanisms and Stability Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth mechanistic comparison between Muramyl Dipeptide (MDP) and its metabolically stable analog, Thio-MDP (specifically focusing on 1-thio-MDP derivatives).

A Technical Guide for Drug Development & Immunology

Executive Summary

Muramyl Dipeptide (MDP) is the minimal bioactive peptidoglycan motif recognized by the intracellular receptor NOD2 (Nucleotide-binding oligomerization domain-containing protein 2).[1][2][3][4] While MDP is a potent activator of the innate immune system, its clinical utility is severely limited by rapid hydrolytic degradation and clearance. Thio-MDP (typically 1-thio-MDP or aryl-thio-glycoside derivatives) represents a class of structural analogs where the glycosidic oxygen is replaced by sulfur. This single atomic substitution confers resistance to specific glycosidases, significantly extending serum half-life and sustaining NOD2-dependent signaling without altering the fundamental signal transduction pathway. This guide details the comparative mechanisms, stability kinetics, and experimental validation of these two compounds.

Molecular Mechanism of Action

The NOD2 Signaling Axis (Common Pathway)

Both MDP and Thio-MDP function as agonists for the cytosolic receptor NOD2. Upon cellular entry (via endocytosis or peptide transporters like SLC15A3/PEPT1), they bind to the Leucine-Rich Repeat (LRR) domain of NOD2.

The Signaling Cascade:

  • Ligand Binding: The muramyl moiety binds the LRR region of NOD2, inducing a conformational change.

  • Oligomerization: NOD2 undergoes ATP-dependent self-oligomerization via its NACHT domain.

  • RIPK2 Recruitment: The exposed CARD domains of NOD2 recruit RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2) via homotypic CARD-CARD interactions.

  • Polyubiquitination: RIPK2 is polyubiquitinated (K63-linked) by E3 ligases (e.g., XIAP, cIAP1/2), creating a scaffold for TAK1 recruitment.

  • Kinase Activation: The TAK1 complex phosphorylates IKK

    
     and MAPK kinases.
    
  • Transcription Factor Translocation:

    • NF-

      
      B:  I
      
      
      
      B
      
      
      degradation releases NF-
      
      
      B (p50/p65) to the nucleus.
    • MAPK: Activation of p38, JNK, and ERK pathways.

  • Output: Transcription of pro-inflammatory cytokines (TNF-

    
    , IL-1
    
    
    
    , IL-6) and antimicrobial peptides.
The "Thio" Modification: Mechanism of Stability

The critical divergence lies not in the receptor activation, but in metabolic persistence .

  • MDP (Native): Contains an O-glycosidic bond . This bond is highly susceptible to hydrolysis by endogenous N-acetylmuramidase (lysozyme-like enzymes) and non-specific esterases in serum.

    • Consequence: Rapid cleavage of the sugar moiety from the peptide, rendering the molecule inactive.

  • Thio-MDP (Analog): Contains an S-glycosidic bond (1-thio-linkage). The C-S bond length (1.82 Å) is longer than the C-O bond (1.43 Å), and the sulfur atom is less electronegative.

    • Consequence: The S-glycosidic linkage is sterically and electronically resistant to hydrolysis by host glycosidases. The molecule remains intact in the cytosol and serum for prolonged periods, maintaining the "active concentration" required for sustained NOD2 oligomerization.

Visualization: NOD2 Signaling & Thio-Stability

NOD2_Pathway cluster_extracellular Extracellular / Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus node_receptor NOD2 Receptor node_ripk2 RIPK2 (Poly-Ubiquitination) node_receptor->node_ripk2 CARD-CARD Interaction node_ligand_mdp MDP (Native) (Rapid Hydrolysis) node_ligand_mdp->node_receptor Entry (PEPT1) node_ligand_thio Thio-MDP (Enzyme Resistant) node_ligand_thio->node_receptor Entry (PEPT1) node_tak1 TAK1 Complex node_ripk2->node_tak1 Phosphorylation node_nfkb NF-κB Translocation node_tak1->node_nfkb IKK Activation node_cytokine Cytokines (TNF-α, IL-6, IL-1β) node_nfkb->node_cytokine Transcription node_enzyme Muramidase/Lysozyme node_enzyme->node_ligand_mdp Degradation node_enzyme->node_ligand_thio Resistant

Caption: Figure 1.[1][5] Comparative NOD2 signaling pathway illustrating the critical stability divergence. While both ligands activate NOD2, Thio-MDP resists muramidase-mediated degradation.

Comparative Data Analysis

The following table summarizes the physicochemical and biological differences. Note that while affinity (


) is often similar, the functional potency (

) of Thio-MDP is superior in long-duration assays due to stability.
FeatureMuramyl Dipeptide (MDP)Thio-MDP (1-Thio Analog)
Chemical Linkage O-Glycosidic (Ether)S-Glycosidic (Thioether)
Enzymatic Stability Low (t½ < 30-60 min in serum)High (t½ > 4-6 hours in serum)
NOD2 Binding Affinity High (

50-100 nM)
High (Comparable)
In Vivo Adjuvanticity Moderate (Requires high/repeated doses)High (Sustained stimulation)
Primary Clearance Hydrolysis & Renal ExcretionRenal Excretion (Intact)
Cytokine Profile Transient spike in TNF-

, IL-6
Sustained release of TNF-

, IL-6

Experimental Protocols

Protocol 1: In Vitro NOD2 Activation Assay (HEK-Blue™)

Objective: Quantify the potency of Thio-MDP vs. MDP using a reporter system. Model: HEK-Blue™ hNOD2 cells (InvivoGen), which express human NOD2 and an NF-


B-inducible SEAP (Secreted Embryonic Alkaline Phosphatase) reporter.

Materials:

  • HEK-Blue™ hNOD2 cells.

  • HEK-Blue™ Detection Medium (contains SEAP substrate).

  • Positive Control: L18-MDP or MDP (10

    
    g/mL).
    
  • Test Compounds: Thio-MDP and MDP (Serial dilutions: 0.01 ng/mL to 10

    
    g/mL).
    

Workflow:

  • Cell Preparation: Resuspend HEK-Blue hNOD2 cells in Detection Medium to a density of

    
     cells/mL.
    
  • Plating: Add 180

    
    L of cell suspension per well in a 96-well flat-bottom plate (~50,000 cells/well).
    
  • Stimulation: Add 20

    
    L of Thio-MDP or MDP dilutions. Include a vehicle control (endotoxin-free water).
    
  • Incubation: Incubate at 37°C, 5% CO

    
     for 16–24 hours . (Note: The stability difference becomes more apparent at longer incubation times).
    
  • Readout: Measure absorbance at 620–655 nm using a microplate reader. SEAP hydrolysis of the substrate turns the medium purple/blue.

  • Analysis: Plot OD vs. Log[Concentration] to determine

    
    .
    
Protocol 2: Serum Stability Analysis (HPLC-MS)

Objective: Demonstrate the resistance of Thio-MDP to enzymatic hydrolysis compared to MDP.

Materials:

  • Pooled Human Serum (Sigma-Aldrich).

  • LC-MS grade Acetonitrile and Water (with 0.1% Formic Acid).

  • Internal Standard: Muramic acid or a structural analog.

Workflow:

  • Preparation: Prepare 1 mM stock solutions of MDP and Thio-MDP in PBS.

  • Incubation: Mix 10

    
    L of stock solution with 90 
    
    
    
    L of human serum (Final conc: 100
    
    
    M). Incubate at 37°C.
  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately add 200

    
    L of ice-cold Acetonitrile to precipitate serum proteins. Vortex for 30s.
    
  • Extraction: Centrifuge at 13,000 x g for 10 min at 4°C. Collect supernatant.

  • Analysis: Inject 10

    
    L into LC-MS (C18 column).
    
    • Monitor: Parent ion masses (

      
      ).
      
    • MDP Mass: ~492.5 Da.

    • Thio-MDP Mass: ~508.5 Da (approx, depends on specific derivative).

  • Calculation: Plot % Remaining vs. Time. Fit to First-Order decay kinetics (

    
    ) to calculate half-life (
    
    
    
    ).

Visualizing the Experimental Workflow

Workflow node_start Compound Prep (MDP vs Thio-MDP) node_serum Serum Incubation (37°C) node_start->node_serum node_quench Protein Precip (Acetonitrile) node_serum->node_quench t = 0, 15, 30... min node_analysis LC-MS Analysis (Quantify Parent Ion) node_quench->node_analysis Supernatant node_result Calculate Half-Life (t½) node_analysis->node_result Data Fit

Caption: Figure 2. Workflow for comparative serum stability analysis using LC-MS.

References

  • Girardin, S. E., et al. (2003). "Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection."[2] Journal of Biological Chemistry. Link

  • Zemlyakov, A. E., et al. (2008).[6] "Synthesis and biological activity of aryl S-beta-glycosides of 1-thio-N-acetylmuramyl-L-alanyl-D-isoglutamine." Russian Journal of Bioorganic Chemistry. Link

  • Grimes, C. L., et al. (2012). "The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment."[2] Journal of the American Chemical Society. Link

  • InvivoGen. "HEK-Blue™ hNOD2 Cells Protocol." InvivoGen Product Guides. Link

  • Strober, W., et al. (2006). "Signalling pathways and molecular interactions of NOD1 and NOD2." Nature Reviews Immunology. Link

Sources

Introduction: The Rationale for Modifying Muramyl Dipeptide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Sulfur-Substituted Muramyl Dipeptide Analogs for Immunomodulation and Drug Development

This guide provides a comprehensive technical overview of sulfur-substituted muramyl dipeptide (MDP) analogs for researchers, scientists, and drug development professionals. We will delve into the rationale for sulfur substitution, synthetic methodologies, structure-activity relationships, and the underlying mechanism of action, offering field-proven insights and actionable protocols.

Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the smallest, conserved structural component of bacterial peptidoglycan responsible for its potent immunomodulatory activity.[1][2][3] First identified as the minimal active component in Freund's Complete Adjuvant, MDP is a powerful activator of the innate immune system.[1] Its primary cellular target is the cytosolic Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2), a pattern recognition receptor (PRR) expressed in various immune and epithelial cells.[1][2][4][5][6]

Upon binding MDP, NOD2 triggers a signaling cascade that culminates in the activation of key transcription factors like NF-κB and the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[1][7][8][9] This activity makes MDP and its analogs highly attractive candidates for applications as vaccine adjuvants, anti-infective agents, and cancer immunotherapeutics.[4][10][11]

However, the clinical utility of native MDP is hampered by significant drawbacks, including high pyrogenicity (fever-inducing potential), rapid elimination from the body, and poor cell membrane penetration due to its hydrophilicity.[2][12][13] This has driven extensive research into the synthesis of MDP analogs to dissociate the desirable immunostimulatory effects from the undesirable side effects and to improve pharmacokinetic properties.[2][4][13]

The strategic substitution of oxygen atoms with sulfur (thio-substitution) is a well-established medicinal chemistry approach to modulate the biological activity of a parent molecule. Introducing a thiol or other sulfur-containing group in place of a hydroxyl group can profoundly alter a compound's lipophilicity, metabolic stability, hydrogen bonding capacity, and interaction with its biological target. In the context of MDP, replacing the C-6 hydroxyl group of the muramic acid sugar with a thiol group represents a key modification aimed at enhancing its therapeutic potential.[1]

Part 1: Mechanism of Action - The NOD2 Signaling Pathway

The biological activity of sulfur-substituted MDP analogs, like the parent molecule, is primarily mediated through the activation of the NOD2 receptor. Understanding this pathway is critical for interpreting structure-activity data and designing effective evaluation assays.

  • Ligand Recognition : MDP, or its analog, enters the cell cytoplasm, potentially via peptide transporters.[6] It is then recognized and directly bound by the leucine-rich repeat (LRR) domain at the C-terminus of the NOD2 protein.[1][14][15]

  • Conformational Change and Oligomerization : Ligand binding induces a conformational change in NOD2, exposing the central nucleotide-binding domain (NBD or NACHT domain). This allows for ATP-dependent self-oligomerization.[8]

  • Recruitment of RIPK2 : The oligomerized NOD2 recruits the serine-threonine kinase RIPK2 (also known as RICK) through homophilic interactions between their respective caspase activation and recruitment domains (CARDs).[1][6][9] This NOD2-RIPK2 complex is the core of the "nodosome."

  • Downstream Signaling Activation : RIPK2 acts as a critical signaling hub. It undergoes ubiquitination, which serves as a scaffold to recruit other signaling complexes, including TAK1 and the IKK complex (IKKα, IKKβ, and NEMO).[6]

  • NF-κB and MAPK Activation : The TAK1-IKK association leads to the phosphorylation and subsequent proteasomal degradation of IκBα, the inhibitor of NF-κB.[6] This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of genes for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and antimicrobial peptides like defensins.[5][7][8] Concurrently, RIPK2 activation also triggers the MAP kinase (MAPK) pathways (JNK, p38), further contributing to the inflammatory response.[9][15]

NOD2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Bacteria Bacteria MDP MDP / Thio-Analog Bacteria->MDP Releases PGN fragment NOD2 NOD2 (inactive) MDP->NOD2 Binds to LRR NOD2_active NOD2 (active) Oligomer NOD2->NOD2_active Oligomerization RIPK2 RIPK2 NOD2_active->RIPK2 CARD-CARD Interaction TAK1_IKK TAK1 / IKK Complex RIPK2->TAK1_IKK Recruitment & Ubiquitination IkB IκBα TAK1_IKK->IkB Phosphorylation MAPK MAPK (JNK, p38) TAK1_IKK->MAPK Activation NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Genes Inflammatory Gene Transcription NFkB_nuc->Genes

Caption: The NOD2 signaling pathway initiated by MDP or its sulfur-substituted analogs.

Part 2: Synthetic Strategies for Thio-MDP Analogs

The synthesis of sulfur-substituted MDP analogs typically involves multi-step chemical processes starting from commercially available carbohydrates and amino acids. The key challenge lies in the selective introduction of the sulfur functionality while preserving the necessary stereochemistry of the molecule, which is crucial for biological activity.

While specific protocols for 6-thio-MDP are proprietary or found within dense publications, a generalized synthetic workflow can be constructed based on established methods for creating other C-6 modified MDPs and standard organic chemistry techniques.

Generalized Synthetic Workflow
  • Protection of Functional Groups : Starting with a suitable muramic acid precursor or N-acetylglucosamine, non-reactive hydroxyl and carboxyl groups are protected to prevent unwanted side reactions. This often involves benzylation or acetylation.

  • Activation of the C-6 Hydroxyl : The primary hydroxyl group at the C-6 position is selectively activated to become a good leaving group. A common method is tosylation (reaction with p-toluenesulfonyl chloride) or mesylation.

  • Nucleophilic Substitution with a Sulfur Nucleophile : The activated C-6 position is then subjected to a nucleophilic substitution reaction (SN2) with a sulfur-containing nucleophile. Reagents like sodium hydrosulfide (NaSH) or potassium thioacetate (KSAc) can be used to introduce the thiol group. Using thioacetate results in a thioester, which can be subsequently hydrolyzed to yield the free thiol.

  • Peptide Coupling : The modified sugar moiety, now containing the sulfur substitution, is coupled with the dipeptide (L-Ala-D-isoGln). This is typically achieved using standard peptide coupling reagents like DCC/HOBt or HATU.

  • Deprotection : In the final step, all protecting groups are removed under conditions that do not affect the newly introduced sulfur group. For example, benzyl groups are commonly removed by catalytic hydrogenation (H2/Pd-C).

Synthesis_Workflow start Muramic Acid Precursor step1 1. Protection (e.g., Benzylation) start->step1 step2 2. Selective C-6 OH Activation (e.g., Tosylation) step1->step2 step3 3. SN2 Substitution with Sulfur Nucleophile (e.g., KSAc) step2->step3 step4 4. Peptide Coupling (L-Ala-D-isoGln) step3->step4 step5 5. Global Deprotection (e.g., Hydrogenation) step4->step5 end Final Thio-MDP Analog step5->end

Caption: A generalized workflow for the synthesis of C-6 thio-MDP analogs.

Part 3: Structure-Activity Relationships (SAR)

The biological activity of MDP analogs is exquisitely sensitive to their three-dimensional structure.[2][16] Extensive SAR studies have established key requirements for NOD2 activation.

  • Sugar Moiety : The N-acetylmuramic acid can be replaced by other structures, leading to "desmuramylpeptides," some of which retain activity.[3][17] However, the core structure is important. Modifications at the C-6 position, such as the introduction of lipophilic acyl chains, have been shown to increase adjuvant activity and antitumor effects, suggesting that this position is tolerant to substitution and can be used to modulate pharmacokinetics.[16] The introduction of a thiol at C-6 maintains activity, indicating that the hydrogen bond-donating ability of the original hydroxyl group is not strictly essential, and that the altered physicochemical properties conferred by sulfur are compatible with NOD2 recognition.[1]

  • Peptide Moiety : The stereochemistry of the amino acids is critical. The natural L-Ala-D-isoGln configuration is required for maximal activity. Analogs with L-Ala-L-isoGln or D-Ala-D-isoGln are significantly less active or inactive.[16] The D-isoglutamine residue, with its free γ-carboxyl group, is particularly important for immunostimulation.[18][19]

Table 1: Impact of Structural Modifications on MDP Activity

Modification SiteType of ModificationGeneral Impact on ActivityRationale / Insight
Muramic Acid C-1 Introduction of lipophilic groupsOften increases adjuvant activityEnhances membrane association and may improve pharmacokinetics.[1]
Muramic Acid C-6 Acylation (lipophilic chains)Increases adjuvant and antitumor activity; reduces pyrogenicity.[7][16]Lipophilicity is a key driver for improved biological profiles.[1]
Muramic Acid C-6 Substitution with Thiol (-SH) Activity is retained or potentially modulated. Demonstrates tolerance for replacing the -OH group, altering local polarity and H-bonding.[1]
L-Alanine Replacement with other L-amino acidsActivity is often reduced or lost.Strict structural requirement for the first amino acid.[16]
D-Isoglutamine Esterification of α-carboxylActivity is often retained or enhanced.The α-carboxyl group is not essential for NOD2 recognition.
D-Isoglutamine Amidation of γ-carboxylLoss of activity.The free γ-carboxyl group is critical for somnogenic and immunostimulatory functions.[18][19]
Dipeptide Inversion of stereochemistry (L,L or D,D)Loss of activity.NOD2 has a strict stereospecific binding pocket.[14][16]

Part 4: Biological Evaluation - Protocols and Methodologies

Evaluating the immunomodulatory activity of novel sulfur-substituted MDP analogs requires a validated, multi-step approach, progressing from in vitro cell-based assays to in vivo models.

Experimental Protocol: In Vitro NOD2 Activation Assay

This protocol describes a standard method for quantifying the ability of an MDP analog to activate the NOD2 pathway using a human embryonic kidney (HEK293T) cell line engineered to express NOD2 and an NF-κB-driven reporter gene (e.g., luciferase).

Objective: To determine the potency of a thio-MDP analog in activating the NOD2-dependent NF-κB signaling pathway.

Materials:

  • HEK293T cells

  • Plasmids: human NOD2 expression vector, pNF-κB-Luc (luciferase reporter), pRL-TK (Renilla luciferase control for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Cell culture medium (DMEM, 10% FBS, 1% Pen-Strep)

  • Test compounds (Thio-MDP analogs), positive control (MDP), negative control (vehicle)

  • Luciferase assay reagent kit

Methodology:

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.

  • Transient Transfection: Co-transfect the cells with the NOD2, pNF-κB-Luc, and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's protocol. The inclusion of the NOD2 expression plasmid is critical as HEK293T cells have low endogenous levels.

  • Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.

  • Compound Stimulation: Prepare serial dilutions of the thio-MDP analogs and controls. Replace the cell culture medium with fresh medium containing the test compounds. Incubate for 12-18 hours.

  • Cell Lysis and Luciferase Measurement: Remove the medium and lyse the cells using the buffer provided in the luciferase assay kit. Measure firefly luciferase (from pNF-κB-Luc) and Renilla luciferase (from pRL-TK) activity sequentially in a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell viability.

    • Plot the normalized luciferase activity against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) value for each compound.

Self-Validation and Causality:

  • Specificity Control: A parallel set of experiments should be run using cells transfected with an empty vector instead of the NOD2 plasmid. A potent response that is only observed in the presence of NOD2 confirms the compound's mechanism is NOD2-dependent.

  • Positive Control: MDP must be included in every assay to provide a benchmark for potency and ensure the assay system is working correctly.

  • Normalization: The use of a co-transfected Renilla luciferase control is essential for trustworthy data, as it accounts for well-to-well variability in cell number and transfection efficiency.

BioAssay_Workflow start Seed HEK293T Cells in 96-well plate step1 Co-transfect with NOD2, NF-κB-Luc, and Renilla plasmids start->step1 step2 Incubate 24h for protein expression step1->step2 step3 Stimulate with Thio-MDP Analogs (12-18h) step2->step3 step4 Lyse cells and measure Firefly & Renilla Luciferase activity step3->step4 step5 Normalize Data (Firefly / Renilla) step4->step5 end Determine EC50 and Potency step5->end

Sources

Technical Monograph: N-Acetyl-thiomuramyl-alanyl-isoglutamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-Acetyl-1-thiomuramyl-L-alanyl-D-isoglutamine (often abbreviated as Thio-MDP or 1-Thio-MDP ). This molecule is a synthetic sulfur-containing analog of Muramyl Dipeptide (MDP), the minimal bioactive peptidoglycan motif responsible for activating the innate immune system via the NOD2 receptor.

Part 1: Executive Summary & Chemical Identity

N-Acetyl-thiomuramyl-alanyl-isoglutamine represents a critical modification of the classic adjuvant Muramyl Dipeptide (MDP). By substituting the anomeric oxygen (or ring oxygen, depending on the specific isomer, though 1-thio is the primary synthetic target in literature) with sulfur, researchers aim to enhance enzymatic stability against glycosidases while retaining or modulating the immunopotentiating activity of the parent compound.

Physicochemical Profile[1]

The following data compares the standard MDP with its Thio-analog (specifically the 1-thio derivative described in foundational synthesis literature).

PropertyMuramyl Dipeptide (MDP)N-Acetyl-1-thiomuramyl-L-alanyl-D-isoglutamine (Thio-MDP)
Molecular Formula C₁₉H₃₂N₄O₁₁C₁₉H₃₂N₄O₁₀S
Molecular Weight 492.48 g/mol 508.54 g/mol (Theoretical)
Monoisotopic Mass 492.21 Da508.18 Da
Modification Site Anomeric Hydroxyl (C1-OH)Anomeric Thiol (C1-SH) or Thio-linkage
Solubility Water, MethanolWater, DMSO (Slightly reduced polarity vs MDP)
Stability Susceptible to rapid hydrolysisEnhanced resistance to O-glycosidases

Note on Nomenclature: The term "Thiomuramyl" typically refers to the replacement of the oxygen atom at the C-1 position (anomeric) with sulfur. If the ring oxygen (O-5) were replaced, it would be designated as 5-thio-muramyl. This guide focuses on the 1-thio analog as described in the primary synthesis by Hasegawa et al.

Part 2: Biological Mechanism & Causality

The NOD2 Signaling Axis

The primary utility of Thio-MDP lies in its ability to act as a Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) agonist.

  • Mechanism: Like MDP, Thio-MDP is recognized by the Leucine-Rich Repeat (LRR) domain of intracellular NOD2 receptors.

  • Causality of Modification: The substitution of Oxygen with Sulfur (thiohemiacetal or thioglycoside) alters the electronics and steric bulk of the anomeric center. This modification is designed to:

    • Prevent Enzymatic Degradation: Biological systems are rich in O-glycosidases that rapidly degrade MDP. The C-S bond is resistant to these specific hydrolases, potentially prolonging the half-life of the adjuvant in vivo.

    • Modulate Affinity: The larger atomic radius of sulfur (1.02 Å vs 0.73 Å for oxygen) can alter the hydrogen-bonding network within the NOD2 binding pocket.

Signaling Pathway Visualization

The following diagram illustrates the downstream cascade triggered by Thio-MDP upon internalization.

NOD2_Signaling ThioMDP Thio-MDP (Extracellular/Endosomal) PepT1 PepT1 Transporter (Cell Entry) ThioMDP->PepT1 Uptake NOD2 NOD2 Receptor (Cytosolic Sensor) PepT1->NOD2 Activation RIPK2 RIPK2 (Kinase) NOD2->RIPK2 Recruitment (CARD-CARD) Ubiquitin K63-Polyubiquitination RIPK2->Ubiquitin Stabilization TAK1 TAK1 Complex Ubiquitin->TAK1 Phosphorylation IKK IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK Activation NFkB NF-κB Translocation IKK->NFkB IκB Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription

Figure 1: The NOD2 signaling cascade activated by Thio-MDP, leading to NF-κB translocation and cytokine release.[1][2]

Part 3: Experimental Protocols

Chemical Synthesis Strategy (Hasegawa Method)

The synthesis of Thio-MDP is non-trivial due to the need for stereoselective formation of the thio-sugar. The following workflow summarizes the chemoenzymatic approach validated in literature (Hasegawa et al., Carbohydr. Res.).

Protocol Logic: The synthesis avoids direct thiolation of the dipeptide-sugar complex, which causes steric clashes. Instead, the sugar moiety is modified first.

  • Precursor Preparation: Start with benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-α-D-glucopyranoside.[3]

  • Lactoyl Introduction: Introduce the D-lactoyl ether at C-3 (critical for MDP activity).

  • Thiolation: Convert the anomeric center to a 1-thio-acetate or 1-thio-benzoate intermediate.

  • Coupling: Condense the modified sugar acid with the dipeptide (L-Alanyl-D-Isoglutamine) using standard peptide coupling reagents (DCC/HOBt).

  • Deprotection: Remove isopropylidene and benzyl groups to yield the free N-Acetyl-1-thiomuramyl-L-alanyl-D-isoglutamine.

In Vitro NOD2 Activation Assay

To verify the biological activity of synthesized Thio-MDP, use a HEK-Blue™ NOD2 reporter system.

Materials:

  • HEK-Blue™ hNOD2 cells (InvivoGen).

  • Thio-MDP (Test compound).

  • Muramyl Dipeptide (Positive Control).

  • QUANTI-Blue™ Solution (Detection reagent).

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture HEK-Blue hNOD2 cells in DMEM + Blasticidin (NOD2 selection) + Zeocin (Plasmids selection).

    • Harvest cells at 70-80% confluency. Resuspend in fresh media to

      
       cells/mL.
      
  • Compound Dilution:

    • Prepare a stock solution of Thio-MDP (1 mg/mL) in endotoxin-free water.

    • Perform 1:10 serial dilutions in a 96-well plate (Range: 10 µg/mL to 0.1 ng/mL).

  • Stimulation:

    • Add 20 µL of Thio-MDP dilutions to the wells.

    • Add 20 µL of MDP (Control) to separate wells.

    • Add 180 µL of cell suspension per well.

  • Incubation:

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Detection (SEAP Assay):

    • NF-κB activation induces Secreted Embryonic Alkaline Phosphatase (SEAP).

    • Mix 20 µL of supernatant with 180 µL of QUANTI-Blue™ solution.

    • Incubate at 37°C for 1-3 hours.

    • Measure absorbance (OD) at 620–655 nm.

Self-Validating Check: The assay is valid only if the MDP positive control shows a dose-dependent increase in OD655 and the non-transfected HEK293 control (Null cells) shows no response.

Part 4: Synthesis Workflow Visualization

Synthesis_Workflow Start GlcNAc Precursor Step1 1. C3-O-Alkylation (Lactic Acid) Start->Step1 Step2 2. Anomeric Thiolation (Formation of 1-S-Acetyl) Step1->Step2 Step3 3. Peptide Coupling (L-Ala-D-iGln) Step2->Step3 DCC/HOBt Step4 4. Global Deprotection Step3->Step4 Final Thio-MDP (MW ~508.5) Step4->Final

Figure 2: Simplified synthetic route for N-Acetyl-1-thiomuramyl-L-alanyl-D-isoglutamine.

Part 5: References

  • Hasegawa, A., Hioki, Y., Kiso, M., Okumura, H., & Azuma, I. (1983). Synthesis and biological activities of N-acetyl-1-thiomuramoyl-L-alanyl-D-isoglutamine and some of its lipophilic derivatives.[3] Carbohydrate Research, 123(2), 183-199.

  • PubChem. (n.d.).[1][4] N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP) Compound Summary. National Library of Medicine.

  • Inohara, Chamaillard, McDonald, & Nuñez. (2005). NOD-LRR proteins: role in host-microbial interactions and inflammatory disease. Annual Review of Biochemistry.

  • InvivoGen. (n.d.). HEK-Blue™ hNOD2 Cells Protocol. InvivoGen Product Guides.

Sources

Thio-Muramyl Peptides: Synthetic Evolution and Immunopharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Muramyl Dipeptide (MDP), the minimal bioactive peptidoglycan motif recognized by the innate immune receptor NOD2, has historically suffered from poor pharmacokinetic profiles due to rapid renal elimination and enzymatic hydrolysis. The strategic introduction of sulfur—creating thio-muramyl peptides —represents a critical chapter in medicinal chemistry aimed at solving these stability challenges. This guide analyzes the historical evolution, synthetic pathways, and immunopharmacology of sulfur-containing MDP analogs (thio-MDPs), providing researchers with actionable protocols for their synthesis and biological validation.

The Genesis: The Stability-Activity Paradox

In 1974, Ellouz and Lederer identified N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) as the essential unit of Freund's Complete Adjuvant. While potent, MDP exhibited a biological half-life of less than 30 minutes in vivo, degraded rapidly by muramidases and non-specific esterases.

The "Sulfur Hypothesis" emerged in the late 1970s, driven by the principle of bioisosterism . Researchers postulated that replacing the anomeric oxygen (O-glycoside) or the peptide backbone oxygens with sulfur would:

  • Resist Hydrolysis: S-glycosidic bonds are inherently resistant to glycosidases (e.g., lysozyme).

  • Alter Lipophilicity: Sulfur is less electronegative and more lipophilic than oxygen, potentially improving membrane permeability.

  • Maintain Conformation: The bond angle of C-S-C (approx. 92°) differs from C-O-C (111°), yet early modeling suggested the "kink" required for receptor binding might be preserved.

The Three Generations of Thio-Analogs
  • Gen 1 (1978-1985): 1-Thio-MDPs. Focus on preventing anomeric hydrolysis. Pioneered largely by the Osaka University group (Hasegawa, Kiso, Azuma).

  • Gen 2 (1990s): Lipophilic Thio-ethers. Introduction of sulfur-containing lipid tails (e.g., thio-cholesterol conjugates) to facilitate liposomal encapsulation.

  • Gen 3 (2010-Present): Clickable Probes. Use of cystamine linkers and thiol-maleimide chemistry to create biotinylated MDP probes for intracellular NOD2 tracking.

Synthetic Evolution: Constructing the S-Glycoside

The synthesis of sulfur-containing muramyl peptides is chemically distinct from their oxygen counterparts due to the nucleophilicity of the thiol group.

The Hasegawa-Kiso Route (1-Thio-MDP)

The seminal work by Hasegawa et al. established the route for 1-thio-MDP . Unlike O-glycosidation, which often uses Koenigs-Knorr conditions with silver salts, S-glycosidation typically utilizes the displacement of a glycosyl halide by a thiol acceptor under basic conditions.

Key Synthetic Challenge: Stereocontrol. Ensuring the


-anomeric configuration is critical, as the 

-anomer is often biologically inert. The use of a participating group at C-2 (N-acetyl) facilitates the formation of the

-thioglycoside via an oxazoline intermediate.
Visualization of Synthetic Logic

The following diagram illustrates the divergent synthesis of O-MDP vs. S-MDP (Thio-MDP).

SyntheticPathway GlcNAc GlcNAc Starting Material Activation Anomeric Activation (Chloride/Bromide) GlcNAc->Activation Lactic Lactic Acid Coupling (NaH, Dioxane) Activation->Lactic Standard Route Thiolation Thiolation (Thiourea / KSGc) Activation->Thiolation Sulfur Sub. Peptide_O Peptide Coupling (L-Ala-D-isoGln) Lactic->Peptide_O MDP Native MDP (O-Glycoside) Peptide_O->MDP Peptide_S Peptide Coupling (DCC/HOBt) Thiolation->Peptide_S ThioMDP 1-Thio-MDP (S-Glycoside) Peptide_S->ThioMDP

Figure 1: Divergent synthetic pathways for Native MDP (Green) vs. 1-Thio-MDP (Red). The sulfur introduction usually occurs early at the anomeric center or via modified amino acid coupling.

Immunopharmacology: The NOD2 Interaction

In 2003, Girardin et al. identified NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) as the intracellular sensor for MDP. This discovery allowed for a retrospective mechanistic understanding of thio-muramyl peptides.

Mechanism of Action
  • Entry: Thio-MDPs enter the cell via endocytosis or the SLC15A4 transporter.

  • Recognition: They bind to the Leucine-Rich Repeat (LRR) domain of NOD2.

  • Activation: This triggers RIPK2 recruitment

    
     NF-
    
    
    
    B activation
    
    
    Pro-inflammatory cytokine release (TNF-
    
    
    , IL-6).

Critical Insight: 1-Thio-MDP retains full adjuvanticity compared to MDP but shows zero susceptibility to lysozyme degradation. This confirms that the anomeric oxygen is not a hydrogen bond donor/acceptor required for the NOD2 interface; rather, the 3-D conformation of the lactyl-peptide chain is the determinant.

Comparative Data: Stability vs. Activity
CompoundSubstitutionRelative NOD2 Potency (EC50)Enzymatic Stability (t1/2 in Serum)
MDP (Native) None100% (Baseline)< 30 min
1-Thio-MDP Anomeric S~90-100%> 24 hours
6-Thio-MDP C-6 Sulfur~40-60%~ 2 hours
MDP-Lys(L18) Lipophilic Tail~150% (due to uptake)~ 4 hours

Experimental Protocols

These protocols are designed for self-validation. The synthesis protocol focuses on the critical thioglycosidation step, while the assay protocol ensures specificity to the NOD2 pathway.

Protocol A: Synthesis of 1-Thio-MDP Derivative

Objective: Synthesis of the key intermediate Benzyl 2-acetamido-2-deoxy-1-thio-β-D-glucopyranoside .

Reagents:

  • 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride (Starting Material).

  • Thiourea.

  • Benzyl bromide.

  • Sodium metabisulfite (

    
    ).
    

Step-by-Step Methodology:

  • Isothiouronium Salt Formation: Dissolve the glycosyl chloride (10 mmol) in dry acetone. Add thiourea (12 mmol) and reflux for 30 minutes. The product precipitates as the isothiouronium chloride salt.

    • Validation: TLC (CHCl3:MeOH 5:1) should show a baseline spot (salt) vs. high Rf starting material.

  • Hydrolysis to Thiol: Treat the salt with sodium metabisulfite in aqueous acetone (1:1) at 80°C for 5 minutes. This yields the 1-thio-sugar (glycosyl thiol).

  • S-Alkylation: Immediately treat the crude thiol with Benzyl bromide (1.1 eq) and KOH (1.1 eq) in DMF at 0°C. Stir for 2 hours.

    • Why? Direct alkylation locks the sulfur, preventing oxidation to the disulfide.

  • Deacetylation: Treat with catalytic NaOMe in dry MeOH (Zemplén conditions) to remove O-acetyl groups.

  • Purification: Silica gel flash chromatography (DCM/MeOH gradient).

Yield Expectation: 60-75%. Characterization:


C NMR must show the anomeric carbon (C-1) shifted upfield (~82-85 ppm) compared to O-glycosides (~100 ppm) due to the heavy atom effect of sulfur.
Protocol B: HEK-Blue™ NOD2 Reporter Assay

Objective: Quantify the biological activity of the synthesized Thio-MDP.

System: HEK293 cells stably transfected with human NOD2 and an NF-


B-inducible SEAP (Secreted Embryonic Alkaline Phosphatase) reporter.

Workflow:

  • Cell Prep: Suspend HEK-Blue NOD2 cells in HEK-Blue Detection medium (contains colorimetric substrate). Seed at 50,000 cells/well in a 96-well plate.

  • Treatment: Add Thio-MDP analogs (serial dilution: 10 ng/mL to 10

    
    g/mL).
    
    • Positive Control: L18-MDP (100 ng/mL).

    • Negative Control: Endotoxin-free water.

    • Specificity Control: Add Gefitinib (RIPK2 inhibitor) to one set of wells to prove NOD2 dependence.

  • Incubation: Incubate at 37°C, 5% CO2 for 16-24 hours.

  • Readout: Measure absorbance at 620-655 nm. SEAP hydrolysis of the substrate turns the media purple/blue.

AssayWorkflow Step1 Seed HEK-Blue NOD2 Cells (50k/well) Step2 Add Thio-MDP Analogs (Serial Dilution) Step1->Step2 Step3 Incubate 16-24h @ 37°C (NF-kB Activation) Step2->Step3 Step4 Measure OD @ 620nm (SEAP Activity) Step3->Step4

Figure 2: Validation workflow for NOD2 agonism. The assay relies on NF-


B translocation triggering SEAP secretion.

References

  • Ellouz, F., et al. (1974). Minimal structural requirements for adjuvant activity of bacterial peptidoglycan derivatives. Biochemical and Biophysical Research Communications. Link

  • Hasegawa, A., et al. (1981). Synthesis of 1-thio-N-acetylmuramyl-L-alanyl-D-isoglutamine and its derivatives. Carbohydrate Research. Link

  • Girardin, S. E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[1][2][3][4][5] Journal of Biological Chemistry. Link

  • Grimes, C. L., et al. (2010).[6] Synthesis of biologically active biotinylated muramyl dipeptides. Bioorganic & Medicinal Chemistry Letters. Link

  • Merser, C., et al. (1975). Synthesis of 1-thio-analogs of N-acetylmuramyl-L-alanyl-D-isoglutamine. Biochemical and Biophysical Research Communications. Link

Sources

Thio-MDP pathogen-associated molecular patterns (PAMPs)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Thio-Muramyl Dipeptide (Thio-MDP) Pathogen-Associated Molecular Patterns (PAMPs)

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The innate immune system serves as the first line of defense against invading pathogens, relying on a germline-encoded set of pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs).[1][2] Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, is a canonical PAMP recognized by the cytosolic PRR, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[3][4] Activation of NOD2 by MDP triggers a signaling cascade culminating in potent pro-inflammatory and antimicrobial responses.[5][6] This guide delves into the burgeoning field of synthetic MDP analogs, with a specific focus on Thio-Muramyl Dipeptides (Thio-MDPs). The introduction of a sulfhydryl (thiol) group offers a unique chemical handle to enhance the immunomodulatory properties of the parent molecule and enables novel applications, such as covalent conjugation to antigens for next-generation vaccine development. We provide a comprehensive overview of the synthesis, mechanism of action, and state-of-the-art methodologies for evaluating the biological activity of Thio-MDPs, offering a technical framework for their exploration in immunology and drug discovery.

The Rationale for Thio-MDPs: Enhancing a Known Immunostimulant

Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) represents the minimal bioactive motif of peptidoglycan capable of activating NOD2.[4] Its ability to stimulate robust immune responses has made it a foundational structure for the development of adjuvants—substances that enhance the efficacy of vaccines.[7][8]

The strategic chemical modification of MDP allows for the fine-tuning of its biological activity. The introduction of a thiol (-SH) group to create "Thio-MDPs" is predicated on several compelling hypotheses:

  • Enhanced Receptor Interaction: Altering the molecule's electronic and steric properties could modulate its binding affinity and kinetics with the NOD2 receptor.

  • Improved Pharmacokinetics: The thiol moiety can influence the solubility, stability, and cellular uptake of the molecule.

  • A Functional Handle for Bioconjugation: The nucleophilic thiol group is an ideal anchor for covalently linking the Thio-MDP to antigens, carrier proteins, or delivery systems. This creates the potential for self-adjuvanting vaccines, where the immunostimulatory component is physically tethered to the target antigen, ensuring co-delivery to antigen-presenting cells (APCs) and maximizing the immune response.

Synthesis and Chemical Structure

The synthesis of Thio-MDP derivatives is a multi-step process that leverages principles of peptide and carbohydrate chemistry. While numerous methods exist for introducing thiol groups into bioactive molecules, a common strategy involves the use of a protected thiol linker that can be attached to the MDP core structure.[9][10][11]

A generalized synthetic approach can be conceptualized as follows:

  • Protection of Reactive Groups: Key functional groups on the muramic acid and dipeptide moieties are protected to prevent unwanted side reactions.

  • Activation and Coupling: A protected thiol-containing linker, such as S-trityl protected thioacetic acid, is activated (e.g., using DCC or EDCI) and coupled to a hydroxyl or amine group on the MDP scaffold.[10]

  • Deprotection: The protecting groups, including the trityl group on the thiol, are removed under specific conditions (e.g., using trifluoroacetic acid and a scavenger like triethylsilane) to yield the final Thio-MDP product.[9][10]

  • Purification and Characterization: The final compound is purified using techniques like high-performance liquid chromatography (HPLC) and its structure is confirmed by mass spectrometry and NMR.[12]

This modular approach allows for the synthesis of a library of Thio-MDPs with varying linker lengths and attachment points for structure-activity relationship (SAR) studies.

Mechanism of Action: The NOD2 Signaling Cascade

Thio-MDPs are designed to function as agonists of the NOD2 receptor. Upon entry into the cell cytoplasm—a process potentially facilitated by peptide transporters—the Thio-MDP is recognized by the leucine-rich repeat (LRR) domain of NOD2.[6] This binding event is believed to induce a conformational change in NOD2, leading to its oligomerization and the recruitment of the downstream signaling adaptor, RIPK2 (Receptor-Interacting Serine/Threonine-Protein Kinase 2).[5][6]

The formation of this "nodosome" complex initiates two primary signaling branches:

  • NF-κB Pathway: RIPK2 undergoes ubiquitination, which serves as a scaffold to recruit the TAK1 and IKK complexes.[5] This leads to the phosphorylation and subsequent degradation of IκBα, liberating the NF-κB transcription factor complex to translocate to the nucleus. Nuclear NF-κB then drives the expression of a wide array of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and chemokines.[13][14]

  • MAPK Pathway: The activated TAK1 also initiates the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation of JNK and p38.[5] This pathway cooperates with NF-κB to stabilize inflammatory mRNAs and promote cytokine production.

NOD2_Signaling_Pathway cluster_NFkB NF-κB Complex ThioMDP Thio-MDP NOD2 NOD2 (inactive) ThioMDP->NOD2 NOD2_active NOD2 (active) + Oligomerization NOD2->NOD2_active Activation RIPK2 RIPK2 NOD2_active->RIPK2 Recruitment TAK1_complex TAK1 Complex RIPK2->TAK1_complex Ubiquitination & Recruitment IKK_complex IKK Complex TAK1_complex->IKK_complex Activation MAPK MAPK (p38, JNK) TAK1_complex->MAPK Activation IκBα IκBα IKK_complex->IκBα Phosphorylation NFκB NF-κB IκBα->NFκB Release Nucleus Nucleus NFκB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines & Chemokines MAPK->Cytokines mRNA Stabilization Nucleus->Cytokines Gene Transcription Assay_Workflow A 1. Seed HEK293T Cells (24-well plate) C 3. Transfect Cells (Incubate 24h) A->C B 2. Prepare Transfection Mix - pCMV-hNOD2 - pNFκB-Luc - pRL-TK (Control) B->C D 4. Stimulate Cells - Thio-MDP (Test) - MDP (Positive Control) - Vehicle (Negative Control) C->D E 5. Incubate 12-18h D->E F 6. Lyse Cells E->F G 7. Measure Luminescence (Dual-Luciferase® Assay) F->G H 8. Data Analysis Normalize Firefly Luc to Renilla Luc. Calculate Fold Induction. G->H

Caption: Workflow for the NOD2 NF-κB Luciferase Reporter Assay.

B. Materials & Reagents

  • Cell Line: HEK293T cells (human embryonic kidney cells, highly transfectable).

  • Plasmids:

    • Expression plasmid for human NOD2 (e.g., pCMV-hNOD2).

    • NF-κB luciferase reporter plasmid (e.g., pNFκB-Luc), containing multiple NF-κB binding sites upstream of a firefly luciferase gene.

    • Transfection control plasmid (e.g., pRL-TK), expressing Renilla luciferase from a constitutive promoter for normalization.

  • Ligands:

    • Synthesized and purified Thio-MDP (Test Article).

    • MDP (Positive Control).

    • Vehicle (e.g., sterile water or PBS) (Negative Control).

  • Reagents: DMEM with 10% FBS, transfection reagent (e.g., Lipofectamine™), Dual-Luciferase® Reporter Assay System, sterile PBS.

C. Step-by-Step Methodology

  • Cell Seeding: The day before transfection, seed HEK293T cells into a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Rationale: Optimal cell density is critical for high transfection efficiency and cell health.

  • Transfection:

    • Prepare the transfection mix according to the manufacturer's protocol. For each well, combine DNA plasmids (e.g., 100 ng pCMV-hNOD2, 100 ng pNFκB-Luc, 10 ng pRL-TK) with the transfection reagent in serum-free media.

    • Causality: The ratio of DNA to transfection reagent is crucial for efficient plasmid delivery into the cells with minimal toxicity. The Renilla plasmid is used at a lower concentration as it serves only as an internal control for cell viability and transfection efficiency.

    • Add the transfection complex to the cells and incubate for 24 hours.

  • Cell Stimulation:

    • After 24 hours, carefully remove the medium and replace it with fresh medium containing the desired concentrations of Thio-MDP, MDP, or vehicle. A dose-response curve is recommended (e.g., 0.1, 1, 10, 100, 1000 ng/mL).

    • Self-Validation: Including a known agonist (MDP) validates that the cellular machinery is responsive. The vehicle control establishes the baseline level of NF-κB activity.

    • Incubate for an additional 12-18 hours.

  • Cell Lysis and Luminescence Reading:

    • Wash cells once with PBS.

    • Add passive lysis buffer and incubate for 15 minutes at room temperature with gentle rocking.

    • Transfer the lysate to a luminometer plate.

    • Add the firefly luciferase substrate and measure luminescence (Signal 1).

    • Add the Stop & Glo® reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure luminescence (Signal 2).

  • Data Analysis:

    • For each well, calculate the Relative Response Ratio: (Signal 1 / Signal 2).

    • Normalize the data by calculating the "Fold Induction" over the vehicle control: (Relative Response Ratio of Stimulated Sample) / (Average Relative Response Ratio of Vehicle Control).

D. Data Presentation and Interpretation

The results should be summarized in a dose-response table and plotted to determine the half-maximal effective concentration (EC₅₀), a key measure of potency.

LigandConcentration (ng/mL)Mean Fold Induction (vs. Vehicle)Std. Deviation
Thio-MDP-X0.11.50.2
14.20.5
1015.81.9
10045.35.1
100048.14.9
MDP0.11.20.1
13.50.4
1012.11.5
10038.94.2
100040.24.5

This table is an example representation of expected data. A higher fold induction or a lower EC₅₀ value for a Thio-MDP derivative compared to MDP would indicate enhanced biological activity.

Applications in Drug and Vaccine Development

The unique properties of Thio-MDPs position them as promising candidates for advanced immunotherapies and vaccines.

  • Vaccine Adjuvants: Thio-MDPs can be used as adjuvants to shape the immune response, potentially driving a more favorable T-helper 1 (Th1) cellular immunity, which is crucial for clearing intracellular pathogens and cancer cells. [15][16]The choice of adjuvant is critical in directing the type of immune response. [17]* Conjugate Vaccines: The thiol group enables the direct and stable conjugation of the Thio-MDP to a recombinant protein or peptide antigen. This ensures that the antigen and the adjuvant are delivered to the same antigen-presenting cell, a critical factor for mounting a potent, antigen-specific T-cell and B-cell response. This approach is a significant advancement over traditional vaccines that use simple mixtures of antigen and adjuvant. [18]* Immunotherapeutics: As standalone molecules, potent Thio-MDP analogs could be developed to broadly boost innate immunity in immunocompromised patients or as a component of cancer immunotherapy to overcome tumor-induced immunosuppression.

Conclusion and Future Directions

Thio-MDPs represent a logical and promising evolution in the field of synthetic immunology. By adding a versatile chemical handle to a well-understood PAMP, researchers can now systematically explore new avenues for enhancing and directing immune responses. The technical framework provided in this guide—from rational synthesis to robust biological characterization—offers a clear path for scientists to investigate these novel molecules. Future work will undoubtedly focus on synthesizing diverse Thio-MDP libraries, elucidating their precise interactions with NOD2 and other potential receptors, and evaluating their efficacy and safety in preclinical models of infection and cancer. The insights gained will be invaluable for the development of the next generation of precisely targeted vaccines and immunotherapies.

References

  • Cell-based reporter assay to analyze activation of Nod1 and Nod2. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2. (2013). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2. (n.d.). Jove. Retrieved February 13, 2026, from [Link]

  • A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. (2023). Frontiers in Immunology. Retrieved February 13, 2026, from [Link]

  • A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. (2023). ResearchGate. Retrieved February 13, 2026, from [Link]

  • The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment. (2012). Journal of the American Chemical Society. Retrieved February 13, 2026, from [Link]

  • Solid-phase synthesis of muramyl dipeptide (MDP) derivatives using a multipin method. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • NOD2 senses MDP and elicits immune responses. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Muramyl dipeptide responsive pathways in Crohn's disease: from NOD2 and beyond. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Mechanisms by which MDP enters into cells to trigger Nod2 signaling. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine. (2021). Frontiers in Immunology. Retrieved February 13, 2026, from [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). MDPI. Retrieved February 13, 2026, from [Link]

  • Vaccine adjuvants for immunotherapy: type, mechanisms and clinical applications. (2024). Queen's University Belfast Research Portal. Retrieved February 13, 2026, from [Link]

  • Role of Muramyl Dipeptide in Lipopolysaccharide-Mediated Biological Activity and Osteoclast Activity. (2014). Mediators of Inflammation. Retrieved February 13, 2026, from [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). Molecules. Retrieved February 13, 2026, from [Link]

  • The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment. (2012). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (2020). PubMed. Retrieved February 13, 2026, from [Link]

  • Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid. (n.d.). Journal of Neuroinflammation. Retrieved February 13, 2026, from [Link]

  • Innate immune system. (n.d.). NCBI Bookshelf. Retrieved February 13, 2026, from [Link]

  • Adjuvants and the promotion of Th1-type cytokines in tumour immunotherapy. (2006). Journal of Experimental & Clinical Cancer Research. Retrieved February 13, 2026, from [Link]

  • Using Adjuvants to Drive T Cell Responses for Next-Generation Infectious Disease Vaccines. (2021). MDPI. Retrieved February 13, 2026, from [Link]

  • Synthesis and characterization of phosphine-(thio)phenolate-based half-zirconocenes and their application in ethylene (co-)polymerization. (2014). PubMed. Retrieved February 13, 2026, from [Link]

  • Vaccine Adjuvants: Mode of Action. (2013). Frontiers in Immunology. Retrieved February 13, 2026, from [Link]

  • The interaction of innate immune and adaptive immune system. (2023). Journal of Cellular and Molecular Medicine. Retrieved February 13, 2026, from [Link]

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Methodological & Application

Application Notes & Protocols: Establishing Thio-MDP Dose-Response Curves in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Thio-MDP Dose-Response Studies

Thio-MDP, a synthetic analog of Muramyl Dipeptide (MDP), is a potent agonist of the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). NOD2 is an intracellular pattern recognition receptor (PRR) that plays a critical role in the innate immune system by recognizing bacterial peptidoglycan fragments.[1] Upon activation, NOD2 triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and the modulation of adaptive immunity. This makes NOD2 agonists like Thio-MDP promising candidates for various therapeutic applications, including vaccine adjuvants and immunomodulators for infectious diseases and cancer.[2]

The precise characterization of the dose-dependent effects of Thio-MDP in vivo is fundamental for its preclinical and clinical development. Establishing a clear dose-response relationship is essential to identify the optimal therapeutic window, minimizing potential toxicity while maximizing efficacy. These studies are critical for understanding the potency of Thio-MDP and for comparing its activity with other immunomodulators.

This guide provides a comprehensive overview of the principles and a detailed protocol for generating robust Thio-MDP dose-response curves in murine models.

Mechanism of Action: The NOD2 Signaling Pathway

Thio-MDP, like its parent compound MDP, activates the NOD2 signaling pathway. This pathway is initiated by the direct binding of the ligand to the leucine-rich repeat (LRR) domain of NOD2 in the cytoplasm of immune cells such as macrophages and dendritic cells.[3] This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). The interaction between NOD2 and RIPK2 is mediated by their respective caspase activation and recruitment domains (CARD).

The formation of the NOD2-RIPK2 signalosome triggers the activation of downstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to the transcription of a wide range of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and antimicrobial peptides, which collectively orchestrate the innate immune response.

NOD2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thio-MDP_ext Thio-MDP NOD2 NOD2 (inactive) RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation TAK1 TAK1 Complex RIPK2->TAK1 Activation IKK IKK Complex TAK1->IKK Activation MAPK MAPK Pathway TAK1->MAPK Activation NFkB NF-κB IKK->NFkB Activation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Thio-MDP_int Thio-MDP Thio-MDP_int->NOD2 Binding Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene

Caption: NOD2 Signaling Pathway Activation by Thio-MDP.

Experimental Design for Dose-Response Studies

A well-designed dose-response study is crucial for obtaining reliable and interpretable data. Key considerations include the choice of animal model, administration route, dose range, and endpoint measurements.

Animal Model Selection
  • Strain: C57BL/6 and BALB/c mice are commonly used in immunological studies. It is important to note that these strains can exhibit different Th1/Th2 biases in their immune responses.[4] The choice of strain should be guided by the specific research question.

  • Age and Sex: Age- and sex-matched mice (typically 6-8 weeks old) should be used to minimize variability.

  • Group Size: A sufficient number of animals per group (n=5-8) is recommended to achieve statistical power.

Route of Administration

The choice of administration route can significantly impact the bioavailability and immunomodulatory effects of Thio-MDP. Common routes for systemic administration include:

  • Intraperitoneal (IP): A common route for delivering systemic immunomodulators.

  • Subcutaneous (SC): Often used for adjuvants in vaccine studies.

  • Intravenous (IV): Provides immediate systemic distribution.

Dose Range Selection

Based on studies with MDP and its lipophilic analogs, a pilot dose-response study for Thio-MDP could include a broad range of doses. For example, doses ranging from 1 µg to 500 µg per mouse can be a reasonable starting point. A logarithmic dose escalation is often employed in such studies.

Parameter Recommendation Rationale/Reference
Animal Model Male or Female C57BL/6 or BALB/c mice (6-8 weeks old)Commonly used strains in immunological research.[4]
Drug Thio-MDPSynthetic NOD2 agonist.
Vehicle Sterile, pyrogen-free 0.9% Saline or PBSStandard isotonic vehicle for injection.
Concentration Dependent on the final dosage and injection volumeTo be determined based on the solubility of Thio-MDP.
Route of Administration Intraperitoneal (IP) or Subcutaneous (SC)Common and effective routes for systemic drug delivery in mice.[5]
Injection Volume 100-200 µLStandard injection volume for mice.
Proposed Pilot Dosages 1, 10, 50, 100, 250, 500 µ g/mouse Encompasses a range to observe dose-dependent effects based on MDP analog studies.[6][7]
Pre-treatment Time 2-6 hours for cytokine analysisAllows for peak cytokine production in response to NOD2 agonists.

Detailed Protocol: In Vivo Thio-MDP Dose-Response Study

This protocol outlines the steps for a pilot study to determine the dose-response of Thio-MDP on cytokine production in mice.

Materials
  • Thio-MDP

  • Sterile, pyrogen-free 0.9% saline or PBS

  • C57BL/6 or BALB/c mice (6-8 weeks old, sex-matched)

  • Syringes and needles (e.g., 27-30 gauge)

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • ELISA kits for murine TNF-α, IL-6, and IL-12p70

  • Standard laboratory equipment (centrifuge, pipettes, etc.)

Experimental Workflow

experimental_workflow start Start prep Prepare Thio-MDP in Vehicle start->prep groups Randomize Mice into Dose Groups prep->groups admin Administer Thio-MDP (IP or SC) groups->admin wait Wait for 2-6 hours admin->wait collect Collect Blood Samples wait->collect process Process Blood to Obtain Serum/Plasma collect->process analyze Analyze Cytokines using ELISA process->analyze data Generate Dose-Response Curves analyze->data end End data->end

Caption: Experimental Workflow for Thio-MDP Dose-Response Study.

Step-by-Step Procedure
  • Preparation of Thio-MDP Solutions:

    • Accurately weigh Thio-MDP and dissolve it in a minimal amount of a suitable solvent if necessary (e.g., DMSO), then dilute to the final concentration with sterile saline or PBS. Ensure the final concentration of the solvent is non-toxic and consistent across all groups, including the vehicle control.

    • Prepare serial dilutions to achieve the desired doses in a constant injection volume (e.g., 100 µL).

  • Animal Handling and Administration:

    • Acclimatize mice to the facility for at least one week before the experiment.

    • Randomly assign mice to different dose groups, including a vehicle control group.

    • Administer the prepared Thio-MDP solutions or vehicle via the chosen route (IP or SC).

  • Sample Collection:

    • At a predetermined time point post-administration (e.g., 2, 4, or 6 hours), collect blood samples from each mouse. The timing should be optimized based on preliminary studies or literature on similar compounds.

    • Blood can be collected via submandibular or retro-orbital bleeding for terminal studies, or via tail vein for survival studies.

  • Sample Processing:

    • Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes at 4°C to separate the serum.

    • If using heparinized tubes, centrifuge immediately to obtain plasma.

    • Store serum or plasma samples at -80°C until analysis.

  • Cytokine Analysis:

    • Quantify the concentrations of key pro-inflammatory cytokines (TNF-α, IL-6, IL-12p70) in the serum or plasma samples using commercially available ELISA kits.

    • Follow the manufacturer's instructions for the ELISA procedure.

Data Analysis and Interpretation

The results of the dose-response study should be presented graphically by plotting the mean cytokine concentration against the logarithm of the Thio-MDP dose. This will typically generate a sigmoidal curve.

Thio-MDP Dose (µ g/mouse ) Mean TNF-α (pg/mL) ± SEM Mean IL-6 (pg/mL) ± SEM Mean IL-12p70 (pg/mL) ± SEM
Vehicle ControlDataDataData
1DataDataData
10DataDataData
50DataDataData
100DataDataData
250DataDataData
500DataDataData

From the dose-response curve, key parameters such as the EC50 (the concentration that elicits 50% of the maximal response) can be calculated using non-linear regression analysis. This will provide a quantitative measure of the potency of Thio-MDP.

Conclusion and Future Directions

This guide provides a framework for establishing Thio-MDP dose-response curves in murine models. The resulting data will be invaluable for determining the optimal dose for future efficacy studies, whether as a vaccine adjuvant or a standalone immunomodulator. Further studies could explore the pharmacokinetics of Thio-MDP, its effects on different immune cell populations, and its efficacy in various disease models. A thorough understanding of its in vivo activity is a critical step in harnessing the full therapeutic potential of this promising NOD2 agonist.

References

  • Azuma, I. (1992). Review: Inducer of Cytokines In Vivo: Overview of Field and Romurtide Experience. International Journal of Immunopharmacology, 14(3), 487-496.
  • Fujimura, T., et al. (2011). A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth.
  • Guzelj, A., et al. (2017). Desmuramylpeptide analogs as potent NOD2 receptor agonists. Journal of Medicinal Chemistry, 60(10), 4235-4249.
  • Lederer, E. (1980). Synthetic immunostimulants derived from the bacterial cell wall. Journal of Medicinal Chemistry, 23(8), 819-825.
  • Martinon, F., et al. (2002). The RIG-I-like receptor LGP2 is a positive regulator of the master sensor RIG-I. The Journal of experimental medicine, 196(3), 403-414.
  • Matsumoto, K., et al. (1981). Stimulation of non specific resistance to infection induced by 6-O-acylmuramyl dipeptide in mice. Infection and Immunity, 32(2), 748-758.
  • Siddiqui, I., et al. (2011).
  • Stamm, C., et al. (2013). Dose-dependent induction of murine Th1/Th2 responses to sheep red blood cells occurs in two steps: antigen presentation during second encounter is decisive. PloS one, 8(6), e67746.
  • Tanaka, A., et al. (1982). Adjuvant activity of a synthetic muramyl dipeptide analog, MDP-Lys(L18), in a live Salmonella vaccine. Infection and Immunity, 38(3), 851-857.
  • van der Meer, J. H. M., et al. (2009). Modulation of muramyl dipeptide stimulation of cytokine production by blood components. Clinical and Experimental Immunology, 156(3), 428-433.
  • Zidek, Z., et al. (2005). Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy. Current pharmaceutical design, 11(11), 1435-1445.
  • Ichorbio. (n.d.). Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. Retrieved from [Link]

  • Grimes, C. L., et al. (2012). The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment. Journal of the American Chemical Society, 134(33), 13535-13537.
  • Coulombe, F., et al. (2012). Human NOD2 Recognizes Structurally Unique Muramyl Dipeptides from Mycobacterium leprae. The Journal of Immunology, 189(6), 3091-3098.
  • Stamm, C., et al. (2013). Dose-Dependent Induction of Murine Th1/Th2 Responses to Sheep Red Blood Cells Occurs in Two Steps: Antigen Presentation during Second Encounter Is Decisive. PLOS ONE, 8(6), e67746.
  • Fujimura, T., et al. (2011). A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth.
  • Ichorbio. (2023). Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. Retrieved from [Link]

  • ANU Animal Experimentation Ethics Committee. (2022). Document 004: Guidelines for Injection Techniques in Mice V2.0. Retrieved from [Link]

  • van der Meer, J. H. M., et al. (2009). Modulation of muramyl dipeptide stimulation of cytokine production by blood components. Clinical & Experimental Immunology, 156(3), 428-433.
  • ResearchGate. (n.d.). In vivo initiation of humoral and cellular immune responses. Retrieved from [Link]

  • Signoret, N., & Watts, C. (1997). Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid. The Journal of experimental medicine, 186(4), 549-559.
  • van der Meer, J. H. M., et al. (2009). Modulation of muramyl dipeptide stimulation of cytokine production by blood components. Clinical and Experimental Immunology, 156(3), 428–433.
  • Watanabe, H., et al. (2004). Innate immune response in Th1- and Th2-dominant mouse strains. Shock, 22(5), 460-466.

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Topic: Conjugation of Thio-MDP to Carrier Proteins for Immunogenic Applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the covalent conjugation of Thio-Muramyl Dipeptide (Thio-MDP), a potent synthetic immunoadjuvant, to carrier proteins. The resulting conjugates are critical tools for enhancing the immunogenicity of haptens and peptides in vaccine development and immunological research. We detail the chemical principles, step-by-step protocols for maleimide-based conjugation, and essential characterization methods to ensure the synthesis of robust and effective immunogens. This document is designed to provide both the theoretical underpinnings and practical field-proven insights necessary for successful bioconjugation.

Introduction: The Rationale for Thio-MDP Conjugation

Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to all bacteria and acts as a powerful adjuvant, a substance that enhances the body's immune response to an antigen.[1][2] Synthetic analogs, such as Thio-MDP, have been developed to harness this immunomodulatory activity. Thio-MDP incorporates a thiol (-SH) group, which serves as a versatile chemical handle for conjugation.

However, like many small molecules (haptens), Thio-MDP alone is not immunogenic and cannot elicit a significant antibody response. To overcome this, it must be covalently linked to a larger, immunologically active carrier protein.[3][4] This conjugation transforms the small hapten into a potent immunogen, capable of stimulating T-cell help and driving a robust, class-switched antibody response.[5] The resulting Thio-MDP-protein conjugate is a cornerstone for applications ranging from the development of synthetic vaccines to the generation of specific antibodies for immunoassays.

Principle of Conjugation: Thiol-Maleimide Michael Addition

The conjugation strategy detailed here leverages the highly efficient and specific reaction between a thiol (sulfhydryl) group and a maleimide. This reaction, a Michael addition, forms a stable thioether bond under mild, physiological conditions (pH 6.5-7.5), making it ideal for bioconjugation.[6][7] The reaction is approximately 1,000 times faster with thiols than with amines at neutral pH, ensuring high selectivity for the target functional groups.[7]

The process is typically a two-step procedure:

  • Carrier Protein Activation: The carrier protein is first functionalized with a maleimide group using a bifunctional crosslinker. The most common crosslinkers, such as SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), feature an NHS-ester on one end, which reacts with primary amines (lysine residues) on the protein surface, and a maleimide group on the other.

  • Thio-MDP Coupling: The thiol group of Thio-MDP then specifically attacks the electron-deficient double bond of the maleimide-activated carrier protein, forming the final, stable conjugate.[6]

G cluster_0 Step 1: Carrier Protein Activation cluster_1 Step 2: Thio-MDP Conjugation Carrier Carrier Protein (with Lysine -NH2 groups) ActivatedCarrier Maleimide-Activated Carrier (Stable Intermediate) Carrier->ActivatedCarrier NHS-ester reacts with -NH2 on protein SMCC SMCC Crosslinker (NHS-Ester + Maleimide) SMCC->ActivatedCarrier FinalConjugate Thio-MDP-Protein Conjugate (Stable Thioether Bond) ActivatedCarrier->FinalConjugate Thiol (-SH) reacts with Maleimide ThioMDP Thio-MDP (with -SH group) ThioMDP->FinalConjugate

Diagram 1: Chemical reaction pathway for Thio-MDP conjugation.

Selection of Carrier Proteins

The choice of carrier protein is critical and depends on the intended application. The two most widely used carriers are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).

FeatureKeyhole Limpet Hemocyanin (KLH)Bovine Serum Albumin (BSA)
Molecular Weight 4.5x10⁵ – 1.3x10⁷ Da (highly aggregated)~66.5 kDa[8]
Immunogenicity Very High . Its large size and phylogenetic distance from mammals make it a potent immunogen.[4][5]Moderate . Less immunogenic than KLH, which can be advantageous for reducing anti-carrier antibodies.[9]
Solubility Generally lower; can be difficult to work with.High solubility in aqueous buffers.
Lysine Content High number of lysine residues for conjugation.[4]59 lysine residues, with 30-35 accessible for conjugation.[9]
Primary Use Case Generating high-titer antibody responses for vaccine development and antibody production.[3][10]Immunoassay development, initial immunogenicity screening, and when a lower anti-carrier response is desired.[8][11]

Experimental Workflow and Protocols

The overall workflow involves preparing the components, executing the two-step conjugation, and purifying the final product for characterization and use.

G A 1. Prepare Reagents - Carrier Protein (KLH/BSA) - Thio-MDP - Buffers & Crosslinker B 2. Activate Carrier Protein - React Protein with SMCC - Form Maleimide-Protein A->B C 3. Purify Activated Protein - Desalting column (G-25) - Remove excess SMCC B->C D 4. Conjugation Reaction - Mix Activated Protein with Thio-MDP (pH 7.0) C->D E 5. Purify Final Conjugate - Dialysis or SEC - Remove unreacted Thio-MDP D->E F 6. Characterize Conjugate - SDS-PAGE - Mass Spectrometry - Determine Hapten Density E->F G Final Product (Ready for Use) F->G

Diagram 2: High-level experimental workflow for conjugation.
Protocol 1: Activation of Carrier Protein (KLH) with SMCC

Rationale: This protocol creates a maleimide-activated carrier protein. An excess of the crosslinker is used to ensure sufficient activation. A desalting step is critical to remove unreacted SMCC, which could otherwise interfere with the subsequent conjugation.

Materials:

  • Keyhole Limpet Hemocyanin (KLH)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous Dimethylformamide (DMF)

  • Conjugation Buffer: 100 mM Phosphate, 150 mM NaCl, pH 7.2-7.4 (PBS)

  • Sephadex G-25 desalting column

Procedure:

  • Prepare KLH Solution: Dissolve 5 mg of KLH in 1 mL of Conjugation Buffer. If solubility is an issue, gentle vortexing can be applied.

  • Prepare SMCC Solution: Immediately before use, dissolve 2 mg of SMCC in 100 µL of anhydrous DMF.

  • Activation Reaction: Add a 20-fold molar excess of the SMCC solution to the KLH solution. For KLH, a precise molar ratio is difficult due to its size heterogeneity; a weight-based calculation is often used as a starting point. Mix gently by inversion or slow rotation.

  • Incubate: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing.

  • Purify Activated KLH: Equilibrate a Sephadex G-25 desalting column with Conjugation Buffer. Apply the reaction mixture to the column to separate the maleimide-activated KLH from excess, unreacted SMCC. Collect the protein-containing fractions as they elute in the void volume. The activated protein should be used immediately in the next step.

Protocol 2: Conjugation of Thio-MDP to Maleimide-Activated KLH

Rationale: This is the core coupling step. The reaction is performed at a neutral pH (7.0-7.5) to maximize the specific reaction between the thiol of Thio-MDP and the maleimide on the KLH.[12] The reaction environment should be deoxygenated to prevent the oxidative dimerization of thiols, which would render the Thio-MDP unreactive.[12]

Materials:

  • Maleimide-activated KLH (from Protocol 1)

  • Thio-MDP

  • Conjugation Buffer (as above), degassed

  • Optional: TCEP (tris(2-carboxyethyl)phosphine) to ensure Thio-MDP thiol is reduced.

Procedure:

  • Prepare Thio-MDP Solution: Dissolve Thio-MDP in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL. A molar excess (e.g., 50-100 fold) of Thio-MDP over the estimated available maleimide sites is recommended to drive the reaction to completion.

  • Optional Reduction: If the Thio-MDP has been stored for a long period, add a 2-3 fold molar excess of TCEP to the Thio-MDP solution and incubate for 15-20 minutes to ensure the thiol group is free and reduced. TCEP does not need to be removed before conjugation with maleimides.[13]

  • Conjugation Reaction: Combine the maleimide-activated KLH solution with the Thio-MDP solution. Flush the reaction vial with an inert gas (nitrogen or argon), cap tightly, and mix gently.

  • Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Quench Reaction (Optional): To consume any remaining unreacted maleimide groups, a small molecule thiol like L-cysteine or 2-mercaptoethanol can be added to the mixture at the end of the incubation period.

Protocol 3: Purification of the Thio-MDP-KLH Conjugate

Rationale: Purification is essential to remove unreacted Thio-MDP and any quenching reagents, which could interfere with downstream applications. Dialysis is a robust method for purifying large proteins like KLH from small molecules.

Materials:

  • Dialysis tubing or cassette (10-14 kDa Molecular Weight Cut-Off, MWCO)

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Transfer: Transfer the conjugation reaction mixture into a dialysis cassette or tubing.

  • Dialysis: Dialyze against 1-2 liters of PBS at 4°C.

  • Buffer Changes: Change the dialysis buffer at least 3-4 times over a period of 48 hours to ensure complete removal of small molecular weight contaminants.

  • Recovery and Storage: Recover the purified conjugate from the dialysis device. Determine the final protein concentration using a standard protein assay (e.g., BCA). Store the conjugate at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.

Characterization of the Conjugate

Validation of the conjugation is a non-negotiable step to ensure the quality and reproducibility of your immunogen.[14][15]

A. Confirmation of Conjugation by SDS-PAGE

Successful conjugation of multiple Thio-MDP molecules will increase the apparent molecular weight of the carrier protein.

  • Method: Run samples of the unmodified carrier protein and the purified conjugate on an SDS-PAGE gel.

  • Expected Result: The band corresponding to the Thio-MDP conjugate should exhibit a noticeable upward shift in molecular weight compared to the unmodified carrier protein.[16] While not precisely quantitative, this provides strong qualitative evidence of successful conjugation.

B. Determination of Hapten Density by Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry are powerful tools for characterizing conjugates.[16]

  • Method: Analyze samples of the unmodified carrier and the final conjugate.

  • Analysis: The mass difference between the conjugate and the unmodified protein, divided by the molecular weight of Thio-MDP, provides the average number of Thio-MDP molecules coupled per protein molecule (the hapten density or conjugation ratio). A moderate hapten density (e.g., 10-20 haptens per BSA molecule) is often optimal for generating a specific antibody response.[15] High substitution levels can sometimes negatively impact the specificity of the antibodies produced.[14][17]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low/No Conjugation Inactive maleimide groups (hydrolysis). Oxidized Thio-MDP (-S-S- formation). Incorrect buffer pH.Use freshly prepared crosslinker. Pre-reduce Thio-MDP with TCEP.[12] Ensure conjugation buffer pH is between 6.5-7.5.[7]
Protein Precipitation High degree of modification altering protein structure. Use of organic solvents (e.g., DMF) for dissolving haptens.Reduce the molar excess of the crosslinker or Thio-MDP. Perform a trial conjugation with varying ratios.[18] Minimize the percentage of organic co-solvent in the final reaction mixture.
High Background in Immunoassays Presence of anti-carrier antibodies.Purify antibodies via affinity chromatography against the hapten. Use a different carrier protein for immunization versus screening (e.g., immunize with KLH conjugate, screen with BSA conjugate).

References

  • Characterization of Protein−Hapten Conjugates. 2. Electrospray Mass Spectrometry of Bovine Serum Albumin−Hapten Conjugates. ACS Publications. [Link]

  • Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. ACS Publications. [Link]

  • One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. PMC. [Link]

  • KLH: Should My Peptide Be Conjugated To It? LifeTein. (2026-01-28). [Link]

  • Peptide conjugation to KLH. Molecular Cloning Laboratories (MCLAB). [Link]

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]

  • Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC. [Link]

  • Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. (2014-12-12). [Link]

  • Carrier Protein Conjugation. Pacific Immunology. [Link]

  • Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PubMed. [Link]

  • (BSA) Bovine Serum Albumin. G-Biosciences. [Link]

  • Bovine Serum Albumin, Carrier Protein. Cambridge Bioscience. [Link]

  • Bovine serum albumin. Wikipedia. [Link]

  • The adjuvant effect of a muramyl dipeptide (MDP) analog on temperature-sensitive Salmonella mutant vaccine. PubMed. [Link]

  • Multidomain Peptide Hydrogel Adjuvants Elicit Strong Bias Towards Humoral Immunity. ACS Publications. [Link]

  • Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid. Oxford Academic. [Link]

  • Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. PMC. [Link]

  • Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine. PubMed. [Link]

  • An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. PMC. [Link]

  • A TLR4 ligand-based adjuvant for promoting the immunogenicity of typhoid subunit vaccines. Frontiers. [Link]

  • Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. PMC. [Link]

  • Synthesis, characterization, and application of thio-salicylaldehyde schiff base complexes for Cr (VI) adsorption. PubMed. [Link]

  • Thiol and thioether-based metal–organic frameworks: synthesis, structure, and multifaceted applications. Dalton Transactions. (2023-11-01). [Link]

  • "Peptide-Protein Conjugation" with Andrew Lees, the founder and CEO of Fina Biosolutions. YouTube. (2024-09-30). [Link]

  • Construction of macrocyclic thiodepsipeptides: synthesis of a nosiheptide 'southern hemisphere' model system. PubMed. [Link]

  • Synthesis and characterization of a new thiohydrazone ligand, 3-carboxy-2-hydroxybenzaldehydemorpholine N-thiohydrazone and its metal complexes. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Hydrophobic Thio-MDP Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thio-MDP analogs. Muramyl dipeptide (MDP) and its derivatives are potent NOD2 agonists with significant immunomodulatory potential.[1][2] However, synthetic modifications designed to enhance potency, such as the introduction of thio-ether or other lipophilic moieties, often lead to a significant decrease in aqueous solubility.[3] This hydrophobicity presents a major hurdle for in vitro and in vivo studies, causing issues with compound precipitation, inaccurate concentration measurements, and reduced bioavailability.[4][5]

This guide provides a structured approach to troubleshooting and resolving these solubility challenges. It is designed to move from simple, direct interventions to more complex formulation strategies, explaining the scientific principles behind each technique to empower you to make informed decisions for your specific experimental needs.

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent problems encountered during the handling of hydrophobic Thio-MDP analogs in a direct question-and-answer format.

Q1: My Thio-MDP analog precipitates immediately when I add it to my aqueous buffer. What are the first steps I should take?

A1: Initial precipitation indicates that the compound's lattice energy (in its solid state) and hydrophobicity are too high for the aqueous environment. Before moving to complex formulations, always start with basic physical and solvent-based methods.

Step 1: Prepare a Concentrated Stock in an Organic Solvent. Never attempt to dissolve the dry powder directly in an aqueous buffer. First, create a high-concentration stock solution (e.g., 10-50 mM) in an appropriate organic solvent.

  • Rationale: A water-miscible organic solvent can effectively break down the crystal lattice of the solid compound. This pre-dissolved state is crucial for subsequent dilution.

  • Recommended Solvents: Start with 100% Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH). These are common, effective solvents for many hydrophobic molecules.[6]

Step 2: Optimize the Dilution Process. When diluting the organic stock into your aqueous buffer, do so with vigorous mixing.

  • Method: Add the stock solution dropwise into the vortexing buffer. This rapid dispersion helps prevent localized supersaturation and immediate precipitation.

  • Consider Temperature: Gentle warming (e.g., to 37°C) can sometimes increase the solubility limit, but be cautious of compound stability at elevated temperatures.[6]

Step 3: Introduce a Co-solvent in the Final Buffer. If dilution into a 100% aqueous buffer still results in precipitation, the next step is to reduce the overall polarity of the final solution by including a co-solvent.[7][8]

  • Rationale: Co-solvents are water-miscible organic solvents that, at low concentrations (typically 1-10%), make the bulk solvent more "hospitable" to hydrophobic molecules.[9][10]

  • Action: Prepare your final aqueous buffer to contain a small percentage of a co-solvent like PEG 400 or propylene glycol before adding the drug stock. Ensure the final concentration of your primary solvent (e.g., DMSO) is kept to a minimum (<0.5% is recommended for most cell-based assays).

Table 1: Comparison of Common Co-solvents for Preclinical Formulations
Co-solvent Typical Starting Concentration Mechanism Advantages Considerations
DMSO < 1% (final)Reduces solvent polarityExcellent solubilizing powerCan be toxic to cells at >0.5-1%
Ethanol 1-10%Reduces solvent polarityBiocompatible, volatileCan precipitate proteins at high conc.
Propylene Glycol 5-20%Reduces solvent polarityLow toxicity, commonly usedCan be viscous
Polyethylene Glycol (PEG 300/400) 5-30%Reduces solvent polarityVery low toxicity, safe for in vivo useMay not be as potent as DMSO
Q2: I need to achieve a high concentration for my assay, but the required co-solvent level is toxic to my cells. What is the next strategy?

A2: When co-solvents are not viable due to toxicity or assay interference, advanced formulation strategies that "hide" the hydrophobic molecule from the aqueous environment are required. The two primary methods are surfactant-based micellar solubilization and cyclodextrin complexation.

Option 1: Surfactant-Mediated Micellar Solubilization Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[11] The hydrophobic tails form a core, creating a microenvironment that can encapsulate the Thio-MDP analog, while the hydrophilic heads face the water, keeping the entire structure soluble.[12][13]

  • Recommended Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants.[11]

  • Protocol: Prepare your buffer containing the surfactant at a concentration well above its CMC. Add the Thio-MDP analog stock solution (dissolved in a minimal amount of organic solvent) to this buffer with vortexing. The micelles will spontaneously form and encapsulate the drug.

cluster_Monomers Below CMC cluster_Micelle Above CMC m1 m2 m3 m4 m5 center Drug Core m4->center Self-Assembly & Encapsulation m6 m7 m8 Surfactant_Monomer Surfactant Monomers (Dispersed) s1 center->s1 s2 center->s2 s3 center->s3 s4 center->s4 s5 center->s5 s6 center->s6 s7 center->s7 s8 center->s8 Micelle_Label Micelle with Encapsulated Thio-MDP Analog

Caption: Surfactant monomers self-assemble into micelles above the CMC, encapsulating the hydrophobic drug.

Table 2: Properties of Commonly Used Surfactants for Solubilization
Surfactant Type CMC (in water) Notes
Polysorbate 20 (Tween® 20)Non-ionic~0.059 mg/mLCommon in biological buffers, low toxicity.
Polysorbate 80 (Tween® 80)Non-ionic~0.012 mg/mLExcellent solubilizer, widely used in pharma.
Sodium Dodecyl Sulfate (SDS)Anionic~2.3 mg/mLHigh solubilizing power, but denatures proteins and is often cytotoxic.
Cremophor® ELNon-ionic~0.02 mg/mLVery effective, used in commercial drug formulations, but can have biological effects.

Option 2: Cyclodextrin Inclusion Complexation Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus shape.[14] This structure features a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity. Hydrophobic molecules, like your Thio-MDP analog, can fit into this cavity, forming a "host-guest" inclusion complex that is water-soluble.[15][][17]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are highly recommended due to their significantly higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.[14][18]

  • Mechanism: This is a true molecular encapsulation, distinct from micellar systems. The complexation is a reversible equilibrium process.[19]

drug Thio-MDP Analog complex Soluble Inclusion Complex drug->complex Enters Cavity label_insoluble Insoluble Components cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cd->complex label_soluble Water-Soluble Result

Caption: A hydrophobic drug molecule forms a soluble inclusion complex with a cyclodextrin host.

Table 3: Comparison of Pharmaceutical-Grade Cyclodextrins
Cyclodextrin Cavity Size (Å) Aqueous Solubility (g/100mL) Key Features
α-Cyclodextrin4.7 - 5.314.5Small cavity, suitable for small molecules.
β-Cyclodextrin6.0 - 6.51.85Low solubility limits use; potential nephrotoxicity.
HP-β-CD 6.0 - 6.5> 60Highly Recommended. Amorphous, high solubility, low toxicity.[14]
SBE-β-CD 6.0 - 6.5> 70Highly Recommended. Anionic derivative, excellent solubility and safety profile.
γ-Cyclodextrin7.5 - 8.323.2Larger cavity for bulkier molecules.

Frequently Asked Questions (FAQs)

What is the structural basis for the hydrophobicity of Thio-MDP analogs?

Muramyl dipeptide itself is water-soluble.[1] The "Thio-" modification, along with other synthetic additions designed to enhance NOD2 binding or other properties, often involves adding lipophilic groups. These can include long alkyl chains, aromatic rings, or other nonpolar moieties. These additions increase the molecule's logP value, leading to poor interaction with water and a preference for nonpolar environments, hence the low aqueous solubility.

How do I choose between co-solvents, surfactants, and cyclodextrins?

The choice depends on your experimental constraints. Use the following decision-making workflow to guide your selection.

start Start: Thio-MDP Analog Precipitates in Aqueous Buffer q1 Is a low concentration (<1%) of organic solvent (e.g., DMSO) acceptable in your assay? start->q1 ans1_yes Use Co-Solvent Method: 1. Make stock in 100% DMSO. 2. Dilute into buffer ensuring final DMSO is below toxicity limit. q1->ans1_yes Yes q2 Is your required drug concentration high AND are co-solvents toxic/interfering? q1->q2 No end Proceed with Experiment ans1_yes->end q3 Does your assay involve sensitive proteins or lipid membranes? q2->q3 Yes ans3_yes Prioritize Cyclodextrins (HP-β-CD): - Less likely to denature proteins. - Forms a defined 1:1 complex. q3->ans3_yes Yes ans3_no Surfactants (e.g., Tween 80) are a good option: - High loading capacity. - Ensure use above CMC. q3->ans3_no No ans3_yes->end ans3_no->end

Caption: Decision workflow for selecting a solubilization strategy.

My compound is ionizable. How can I use pH to my advantage?

Most drug molecules are weakly acidic or basic, and their solubility is highly pH-dependent.[4][10] For a weakly acidic group (like a thiol or carboxylic acid), solubility increases as the pH rises above its pKa, because the group deprotonates to form a charged, more polar species. For a weakly basic group (like an amine), solubility increases as the pH drops below its pKa, as it becomes protonated and charged.[20]

You can perform a simple pH-solubility screen by attempting to dissolve your compound in a series of buffers (e.g., pH 4.0, 6.0, 7.4, 9.0). This can reveal an optimal pH range for your experiments. Combining pH modification with other methods, like co-solvents or cyclodextrins, can be a very powerful strategy.[21]

What are nanoparticle formulations and when should I consider them?

Nanoparticle-based strategies, such as creating solid lipid nanoparticles or polymeric nanoparticles (e.g., using PLGA), are advanced methods typically used for in vivo drug delivery rather than simple in vitro solubilization.[22][23][24] Encapsulating the Thio-MDP analog within a nanoparticle can protect it from degradation, sustain its release over time, and alter its biodistribution.[25] Consider this approach if your goal is therapeutic delivery, not just achieving solubility for a benchtop assay.

Detailed Experimental Protocols

Protocol 1: Preparation of a Thio-MDP Analog Formulation using HP-β-CD

This protocol describes the most common and effective method for solubilizing a highly hydrophobic compound for biological assays using kneading/incubation.

Materials:

  • Hydrophobic Thio-MDP analog powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity water or desired aqueous buffer (e.g., PBS)

  • Small amount of Ethanol or DMSO

  • Microcentrifuge tubes or glass vials

  • Vortex mixer and incubator/shaker

Methodology:

  • Determine Molar Ratio: A molar ratio between 1:1 and 1:5 (Drug:HP-β-CD) is a good starting point. First, calculate the moles of your Thio-MDP analog to be solubilized.

    • Example: To make 1 mL of a 1 mM solution of a 500 g/mol drug, you need 0.5 mg (1 µmol) of the drug. For a 1:2 molar ratio, you will need 2 µmol of HP-β-CD (MW ~1460 g/mol ), which is ~2.92 mg.

  • Weigh Components: Accurately weigh the required amounts of the Thio-MDP analog and HP-β-CD into a clean vial.

  • Kneading (Optional but Recommended): Add a very small volume of ethanol (e.g., 20-50 µL) to the dry powder mixture to create a thick paste. Mix thoroughly with a spatula for 5-10 minutes.

    • Causality: The organic solvent helps to break the drug's crystal structure and facilitates its entry into the cyclodextrin cavity during this initial intimate mixing phase.

  • Hydration: Add your desired aqueous buffer to the vial in small increments while continuously vortexing, until you reach the final target volume.

  • Incubation/Complexation: Seal the vial and place it on a shaker or rotator. Incubate at room temperature or 37°C for 4-24 hours.

    • Causality: This extended incubation period allows the drug-cyclodextrin equilibrium to be reached, maximizing the amount of drug that enters the complex.[19]

  • Clarification: After incubation, visually inspect the solution. It should be clear. To ensure no undissolved drug particles remain, centrifuge the solution at high speed (e.g., 14,000 x g for 10 minutes) and collect the supernatant, or filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound).

  • Verification (Optional): The concentration of the final clear solution can be verified using a suitable analytical method like HPLC-UV or LC-MS.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • Micellar solubilization of drugs. (n.d.). University of Alberta. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). LinkedIn. [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps. [Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. (2016). ResearchGate. [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. (n.d.). Eurekaselect. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2017). PubMed. [Link]

  • Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021). ResearchGate. [Link]

  • Bioinspired Core-Shell Nanoparticles for Hydrophobic Drug Delivery. (2019). PubMed. [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. (2010). PubMed. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. (2015). PMC. [Link]

  • Nanoparticle-based targeted drug delivery. (2008). PMC. [Link]

  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2017). Taylor & Francis Online. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. (2020). ACS Publications. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). R Discovery. [Link]

  • How can I increase solubility of my hydrophobic drug (Log P = 5.09) for in vitro drug release and permeation study?. (2015). ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Nanoparticle drug delivery enhances the cytotoxicity of hydrophobic–hydrophilic drug conjugates. (2011). Journal of Materials Chemistry. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). PMC. [Link]

  • Sustained release of hydrophobic drugs by the microfluidic assembly of multistage microgel/poly (lactic-co-glycolic acid) nanoparticle composites. (2017). PMC. [Link]

  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. (2014). PubMed. [Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017). PMC. [Link]

  • The Hydrophobic Effect and the Role of Cosolvents. (2014). The Journal of Physical Chemistry B. [Link]

  • Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. (2016). ResearchGate. [Link]

  • The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. (2015). PMC. [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. (2010). ResearchGate. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]

  • Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. (2022). PMC. [Link]

  • Improving the solubility of pseudo-hydrophobic chemicals through co-crystal formulation. (2023). Nature Communications. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2020). International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Antibacterial and Solubility Optimization of Thiomuracin A. (2018). ResearchGate. [Link]

  • Structure of 3-mercaptopropionic acid dioxygenase with a substrate analog reveals bidentate substrate binding at the iron center. (2019). PMC. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2020). Open University of Cyprus Institutional Repository. [Link]

  • Biological Studies of Muramyl Dipeptide Analogues as potential ligands for NOD2 receptor. (2023). Lakehead Knowledge Commons. [Link]

  • Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. (2022). PubMed. [Link]

Sources

Technical Support Center: Minimizing Pyrogenicity of Thio-MDP In Vivo

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Pyrogenicity of Thio-MDP (Muramyl Dipeptide Sulfur Analogs) Audience: Researchers, Formulation Scientists, and Preclinical Safety Officers Status: Active Guide Version: 2.4 (Current)[1]

Introduction: The Thio-MDP Paradox

Thio-MDP analogs (where oxygen atoms in the muramyl moiety or peptide linkage are replaced by sulfur) are designed to resist enzymatic degradation, thereby increasing their half-life and adjuvant potency compared to native MDP.

However, this increased stability exacerbates the NOD2-mediated pyrogenic response . The challenge is distinguishing between intrinsic pyrogenicity (target engagement) and extrinsic pyrogenicity (contamination), and then managing the former via pharmacokinetic modulation.[1]

This guide provides a root-cause troubleshooting framework to decouple immunogenicity from fever induction.

Module 1: The "Synergy Trap" (Quality Control)

Issue: "My Thio-MDP induces high fever (>1.5°C) even at low doses (10 µg/kg). Is the molecule inherently toxic?"

Diagnosis: Likely False Pyrogenicity driven by Endotoxin Synergy. Thio-MDP is a NOD2 agonist. If your sample contains even trace amounts of Endotoxin (LPS, a TLR4 agonist), the two pathways synergize to amplify cytokine production (IL-1


, IL-6) by up to 100-fold compared to either agonist alone.[1]
The Mechanism of Synergy

G LPS Contaminant: LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 ThioMDP Drug: Thio-MDP NOD2 NOD2 Receptor ThioMDP->NOD2 Syn SYNERGISTIC AMPLIFICATION TLR4->Syn Signal 1 NOD2->Syn Signal 2 NFkB NF-kB Translocation Cytokines Cytokine Storm (IL-1, IL-6, TNF-a) NFkB->Cytokines Syn->NFkB Fever HIGH FEVER (>2.0°C) Cytokines->Fever

Figure 1: The Synergy Trap.[1] Trace LPS contamination amplifies Thio-MDP pyrogenicity via TLR4/NOD2 crosstalk, causing fever disproportionate to the Thio-MDP dose.

Troubleshooting Protocol: Decontaminating Thio-MDP

Standard LAL (Limulus Amebocyte Lysate) assays are insufficient because Thio-MDP can interfere with the assay, and LAL does not detect non-endotoxin pyrogens.[1]

Step 1: The Polymyxin B Challenge Before in vivo use, incubate your Thio-MDP solution with Polymyxin B (10 µg/mL) for 30 minutes.

  • Test: Run a Monocyte Activation Test (MAT) or a small animal pilot.

  • Result: If pyrogenicity drops significantly, your issue is LPS contamination, not Thio-MDP.[1]

Step 2: Purification Workflow If contamination is confirmed, use this specific cleaning protocol:

  • Dissolution: Dissolve Thio-MDP in pyrogen-free water.

  • Filtration: Pass through a positively charged zeta-potential filter (e.g., Zeta Plus™) to bind negatively charged LPS. Note: Standard 0.22 µm sterile filters do NOT remove endotoxin.

  • Validation: Re-test using a recombinant Factor C assay (rFC) which is less prone to interference than traditional LAL.

Module 2: Formulation Strategies (Pharmacokinetic Control)

Issue: "My sample is pure (LPS-free), but animals still develop fever 2 hours post-injection."

Diagnosis: Intrinsic Pyrogenicity due to rapid Cmax (peak plasma concentration). Free Thio-MDP reaches systemic circulation instantly upon IV/IP injection, triggering a synchronized release of PGE2 in the hypothalamus.[1]

Solution: Liposomal Encapsulation (The "Stealth" Approach)

Encapsulating Thio-MDP in liposomes prevents immediate interaction with circulating monocytes, directing the drug instead to tissue macrophages (e.g., Kupffer cells) where adjuvant activity is preserved but systemic cytokine spillover is minimized.[1]

Comparative Data: Free vs. Liposomal Thio-MDP

ParameterFree Thio-MDPLiposomal Thio-MDP (L-Thio-MDP)Impact on Study
Tmax (Time to Peak) < 15 mins2 - 4 HoursDelayed onset allows adaptation
Cmax (Peak Conc.) High (Spike)Low (Sustained)Reduces Pyrogenicity
Clearance Rapid (Renal)Slow (RES uptake)Increases Adjuvanticity
Pyrogenic Dose (Rabbit) ~ 10-50 µg/kg> 500 µg/kg10x Safety Margin
Protocol: Preparation of Non-Pyrogenic L-Thio-MDP

Based on the classic extrusion method adapted for hydrophilic MDP analogs.

  • Lipid Mix: Combine PC (Phosphatidylcholine) and PG (Phosphatidylglycerol) in a 7:3 molar ratio. Dissolve in Chloroform.

  • Dry Film: Evaporate solvent under nitrogen to form a thin lipid film. Desiccate overnight.

  • Hydration: Hydrate the film with an aqueous solution of Thio-MDP (1 mg/mL) in PBS. Vortex vigorously for 1 hour at 50°C.

  • Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Purification: Remove unencapsulated Thio-MDP via dialysis (10kDa MWCO) against PBS for 24 hours at 4°C.

  • QC: Measure encapsulation efficiency (aim for >30%) and mean diameter (aim for 100-120 nm).

Module 3: In Vivo Dosing & Monitoring

Issue: "How do I determine the Maximum Tolerated Dose (MTD) regarding fever?"

Guidance: Traditional rectal thermometry in rabbits (Rabbit Pyrogen Test - RPT) is stressful and can induce stress-hyperthermia, confounding results.

Recommended Workflow: The Step-Up Protocol
  • Route Selection: Avoid Intravenous (IV) bolus if possible. Subcutaneous (SC) administration creates a "depot effect," naturally blunting the Cmax.[1]

  • Pre-Treatment: In extreme cases (if IV is mandatory), pre-treat animals with Indomethacin (COX inhibitor) to block the PGE2 fever response without blocking the upstream NF-kB immune activation (adjuvanticity).[1] Note: This must be validated for your specific immunogenicity endpoint.

Decision Logic for In Vivo Testing

Workflow Start Start In Vivo Study CheckLPS Is Sample LPS Free? (<0.1 EU/mg) Start->CheckLPS Clean Perform Zeta Filtration & Polymyxin Check CheckLPS->Clean No Route Select Route CheckLPS->Route Yes Clean->CheckLPS IV IV Bolus Route->IV SC Subcutaneous/IM Route->SC Formulation Formulation Check IV->Formulation ResultLow Low Risk Standard Monitoring SC->ResultLow Free Free Thio-MDP Formulation->Free Lipo Liposomal/Nanoparticle Formulation->Lipo ResultHigh High Risk of Fever Monitor Hourly Free->ResultHigh Lipo->ResultLow

Figure 2: Decision Tree for minimizing pyrogenicity risks before animal injection.

Frequently Asked Questions (FAQ)

Q1: Can I use the LAL assay to test my Thio-MDP for endotoxin? A: Proceed with caution. Thio-MDP, being a peptidoglycan analog, can sometimes trigger false positives or enhance the sensitivity of the LAL lysate to trace endotoxins.[1]

  • Recommendation: Use the Recombinant Factor C (rFC) assay. It is specific to endotoxin (LPS) and is not activated by glucans or peptidoglycan motifs.

Q2: Does reducing pyrogenicity reduce the adjuvant effect? A: Not necessarily. Pyrogenicity is largely driven by systemic spikes of IL-1 and IL-6 acting on the brain. Adjuvanticity is driven by local activation of dendritic cells and macrophages. By using liposomes or subcutaneous routes, you restrict the drug to the lymphatic system (local), maintaining adjuvanticity while preventing the systemic surge (fever).[1]

Q3: Is Thio-MDP more pyrogenic than standard MDP? A: Potentially, yes. Because Thio-MDP is resistant to hydrolysis by muramidase (lysozyme) and N-acetylmuramyl-L-alanine amidase, it persists longer in the body. This prolonged half-life means a single dose stimulates NOD2 for a longer duration than native MDP.

References

  • Dinarello, C. A., et al. (1978). "The pyrogenicity of the synthetic adjuvant muramyl dipeptide and two structural analogues."[1][2] The Journal of Infectious Diseases.

  • Mihret, A. (2012). "The role of peptidoglycan recognition receptors in host defense."[1] Journal of Inflammation Research.

  • Traub, S., et al. (2006). "Muramyl dipeptide synergizes with Staphylococcus aureus lipoteichoic acid to induce cytokine production in human blood and in a human monocytic cell line."[1] Infection and Immunity.

  • ISO 10993-11:2017. "Biological evaluation of medical devices — Part 11: Tests for systemic toxicity (Pyrogenicity)." International Organization for Standardization.[3][4]

  • Schromm, A. B., et al. (2021). "The Monocyte Activation Test (MAT): An in vitro alternative to the Rabbit Pyrogen Test."[1] Altex.

Sources

Validation & Comparative

Comparative Guide: Thio-MDP vs. Standard Muramyl Dipeptide (MDP) Adjuvant Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Standard Muramyl Dipeptide (MDP) and its sulfur-containing analog, Thio-MDP (specifically 1-thio-MDP derivatives). While standard MDP is the minimal bioactive peptidoglycan motif capable of activating NOD2 , its utility in vivo is severely limited by rapid enzymatic hydrolysis and rapid clearance.[1]

Thio-MDP addresses these limitations through the substitution of the glycosidic oxygen with sulfur (S-glycosidic linkage). This modification confers resistance to glycosidases, significantly extending biological half-life and enhancing in vivo adjuvant potency, particularly in anti-infectious and antitumor models.

FeatureStandard MDPThio-MDP (1-Thio Analogs)
Primary Target NOD2 (Nucleotide-binding oligomerization domain 2)NOD2
Chemical Linkage

-glycosidic (Hydrolytically labile)

-glycosidic (Hydrolytically stable)
In Vitro Potency High (Native Ligand)Moderate to High (Depends on specific analog)
In Vivo Half-Life Short (< 30-60 min); Rapid eliminationLong; Resistant to serum glycosidases
Adjuvant Utility Limited (Requires high/repeated doses or delivery vehicles)Enhanced (Sustained immunostimulation)

Mechanistic Foundation[2]

Chemical Distinction

The critical difference lies in the anomeric center of the N-acetylmuramic acid (MurNAc) moiety.

  • Standard MDP: Contains an oxygen atom linking the sugar to the aglycone or anomeric position. This

    
    -glycosidic bond is susceptible to rapid cleavage by endogenous 
    
    
    
    - and
    
    
    -glycosidases found in serum and lysosomes.
  • Thio-MDP: Replaces this oxygen with sulfur. The

    
     bond length (1.82 Å) is longer than the 
    
    
    
    bond (1.43 Å), and the bond is significantly more resistant to enzymatic hydrolysis, preserving the integrity of the pharmacophore during transport.
Signaling Pathway (NOD2 Activation)

Both molecules activate the NOD2 receptor, triggering the NF-


B and MAPK pathways. However, the kinetics of activation differ due to the stability of Thio-MDP in the endosomal/lysosomal compartments prior to cytosolic entry.

NOD2_Pathway MDP Standard MDP (Rapid Hydrolysis) Endosome Endosomal/Lysosomal Uptake (PepT1 / Endocytosis) MDP->Endosome ThioMDP Thio-MDP (Hydrolysis Resistant) ThioMDP->Endosome Degradation Enzymatic Degradation (Loss of Activity) ThioMDP->Degradation Resistant Cytosol Cytosolic Entry Endosome->Cytosol Transport Endosome->Degradation High Rate (MDP) NOD2 NOD2 Receptor (Inactive) Cytosol->NOD2 Binding NOD2_Active NOD2 Oligomerization (Active) NOD2->NOD2_Active ATP Binding RIP2 RIP2 Kinase NOD2_Active->RIP2 Recruitment TAK1 TAK1 Complex RIP2->TAK1 Polyubiquitination NFkB NF-κB Translocation TAK1->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription

Figure 1: NOD2 signaling pathway highlighting the stability divergence between MDP and Thio-MDP in the endosomal compartment.

Comparative Performance Analysis

Stability and Pharmacokinetics

The primary advantage of Thio-MDP is its resistance to degradation.

  • Experimental Evidence: Studies involving aryl

    
    -thioglycosides of MDP have shown that while standard MDP is degraded significantly within 1-2 hours in serum, Thio-MDP analogs remain intact for prolonged periods (>24 hours).
    
  • Impact: This stability allows Thio-MDP to reach lymphoid tissues (spleen, lymph nodes) in effective concentrations, whereas standard MDP is often metabolized before eliciting a systemic effect.

Immunostimulatory Potency
Assay TypeStandard MDPThio-MDP (e.g., Phenyl-

-thio-MDP)
Interpretation
In Vitro NF-

B (HEK-Blue NOD2)
EC

~ 10-100 nM
EC

~ 50-200 nM
Standard MDP often has slightly higher intrinsic affinity for the receptor due to optimal steric fit.
In Vivo Adjuvant (Antibody Titer) ModerateHighThio-MDP induces higher IgG titers due to sustained stimulation.
NK Cell Activation Low / TransientHigh / SustainedThio-MDP reliably induces spontaneous NK cell activity where MDP often fails.
Anti-infectious (e.g., S. aureus) Protective at high dosesProtective at lower dosesThio-MDP shows superior protection (e.g., 200

g dose efficacy).
Toxicity profile

Standard MDP is known for pyrogenicity (fever induction), which limits its clinical use.[2] Thio-MDP analogs are often designed to separate adjuvanticity from pyrogenicity.

  • Pyrogenicity: Some lipophilic Thio-MDP derivatives have shown reduced pyrogenicity compared to MDP while maintaining adjuvant activity, although this is analog-dependent.

Experimental Protocols

Protocol A: In Vitro NOD2 Activation Assay

Purpose: To compare the intrinsic receptor agonist activity of Thio-MDP vs. MDP. System: HEK-Blue™ hNOD2 Cells (InvivoGen) or similar NF-


B reporter lines.

Workflow:

  • Reconstitution:

    • Dissolve Standard MDP (control) and Thio-MDP in endotoxin-free water to 1 mg/mL stock.

    • Note: Ensure Thio-MDP is fully soluble; some lipophilic analogs may require 10% DMSO.

  • Cell Preparation:

    • Seed HEK-Blue hNOD2 cells at 50,000 cells/well in a 96-well plate using HEK-Blue Detection medium.

  • Stimulation:

    • Add serial dilutions of MDP and Thio-MDP (Range: 0.1 ng/mL to 10

      
      g/mL).
      
    • Include a negative control (endotoxin-free water) and a positive control (L18-MDP or standard MDP).

  • Incubation:

    • Incubate for 12-24 hours at 37°C, 5% CO

      
      .
      
  • Readout:

    • Measure SEAP (Secreted Embryonic Alkaline Phosphatase) activity via spectrophotometry at 620-655 nm.

    • Data Analysis: Plot Dose-Response curve and calculate EC

      
      .
      
Protocol B: Hydrolytic Stability Assay

Purpose: To validate the stability advantage of Thio-MDP.

Workflow:

  • Enzyme Mix: Prepare a solution of

    
    -N-acetylglucosaminidase (0.1 U/mL) in citrate-phosphate buffer (pH 4.5) to mimic lysosomal conditions. Alternatively, use 50% human serum for a systemic model.
    
  • Incubation:

    • Incubate 100

      
      M of MDP and Thio-MDP in the enzyme/serum solution at 37°C.
      
  • Sampling:

    • Take aliquots at T=0, 1h, 4h, 12h, and 24h.

    • Quench reaction immediately with ice-cold acetonitrile (1:1 v/v).

  • Analysis:

    • Centrifuge to remove proteins (10,000 x g, 10 min).

    • Analyze supernatant via LC-MS/MS .

    • Target: Monitor the parent ion mass. Loss of the muramyl moiety indicates hydrolysis.

Stability_Workflow Start Substrate (MDP vs Thio-MDP) Incubation Incubate with Serum / Glycosidase (37°C) Start->Incubation Sampling Aliquot at 0, 1, 4, 24 hrs Incubation->Sampling Quench Quench with Acetonitrile Sampling->Quench Analysis LC-MS/MS Quantification Quench->Analysis Result Calculate % Remaining Analysis->Result

Figure 2: Workflow for comparative hydrolytic stability assessment.[1]

Decision Matrix: When to use which?

Research GoalRecommended AgentRationale
Basic Receptor Biology Standard MDP It is the native ligand. Cheaper, widely available, and sufficient for short-term in vitro signaling studies.
Vaccine Adjuvant Development Thio-MDP Requires prolonged in vivo half-life to effectively prime the immune system.
Anti-Tumor Immunotherapy Thio-MDP Sustained activation of NK cells and macrophages is critical for tumor clearance; MDP is cleared too fast.
Gene Delivery / Carriers Thio-MDP If conjugating MDP to a carrier, the thio-linkage prevents premature cleavage of the adjuvant from the carrier.

References

  • Hasegawa, A., et al. (1981).[3] Synthesis of 1-thio-N-acetylmuramyl-L-alanyl-D-isoglutamine derivatives and their biological activities. Carbohydrate Research.[3]

  • Zemliakov, A. E., et al. (2008). Synthesis and biological activity of alkyl and aryl beta-glycosides of N-acetylmuramyl-L-alanyl-D-isoglutamine.[4] Russian Journal of Bioorganic Chemistry.[4]

  • Girardin, S. E., et al. (2003). Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection.[1][2][5] Journal of Biological Chemistry.

  • InvivoGen. (2024). MDP and NOD2 Agonists: Technical Data Sheet.

  • Mocan, T., et al. (2019). Muramyl dipeptide-based analogs as potential anticancer compounds.[4] Frontiers in Pharmacology.

Sources

Validating NOD2 Specificity of Thio-MDP Using Knockout Mice: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Muramyl Dipeptide (MDP) is the minimal bioactive peptidoglycan motif common to all bacteria and the canonical ligand for NOD2 (Nucleotide-binding oligomerization domain-containing protein 2).[1][2][3] However, the utility of native MDP in pharmacological studies is severely limited by its rapid hydrolysis in vivo and in serum-containing media.

Thio-MDP , a sulfur-containing analog, addresses this by replacing the glycosidic oxygen with sulfur, conferring resistance to hydrolysis by phosphodiesterases and serum amidases. While this stability is advantageous, it necessitates rigorous validation to ensure that the structural modification has not altered the ligand's specificity (i.e., creating off-target effects on TLR2 or TLR4).

This guide details the definitive protocol for validating Thio-MDP specificity using NOD2 knockout (KO) mice . It establishes a self-validating experimental system to prove that Thio-MDP activity is exclusively NOD2-dependent.

The Challenge: Stability vs. Specificity

Why Native MDP Fails

Native MDP is rapidly degraded by host enzymes such as NAGZ (beta-hexosaminidase) and serum peptidases. In experimental settings, this leads to:

  • Inconsistent Potency: Rapid degradation shifts the effective concentration (

    
    ) during long-term assays (>4 hours).
    
  • False Negatives: In in vivo models, MDP is cleared before it can elicit a measurable adaptive immune response.

The Thio-MDP Solution

Thio-MDP introduces a thio-glycosidic linkage. This subtle chemical modification prevents enzymatic hydrolysis while maintaining the 3D conformation required to bind the NOD2 Leucine-Rich Repeat (LRR) domain.

Comparative Profile
FeatureNative MDPThio-MDPImplication
Metabolic Stability Low (<1 hr in serum)High (>24 hrs)Thio-MDP allows for long-term stimulation studies.
NOD2 Affinity High (

~50 nM)
High (Comparable)Retains potency despite structural change.
Specificity Risk Low (Well defined)Moderate (Unknown)Requires KO validation to rule out off-target binding.

Mechanism of Action

To validate specificity, one must understand the signaling cascade. Thio-MDP must mimic the MDP-induced "Nodosome" formation without engaging surface Toll-Like Receptors (TLRs).

Signaling Pathway Diagram

NOD2_Pathway cluster_extracellular Extracellular / Endosome cluster_cytosol Cytosol cluster_nucleus Nucleus ThioMDP Thio-MDP SLC15A4 SLC15A4 (Transporter) ThioMDP->SLC15A4 Uptake NOD2_Inactive NOD2 (Inactive) SLC15A4->NOD2_Inactive Intracellular Delivery NOD2_Active NOD2 (Oligomer) NOD2_Inactive->NOD2_Active Ligand Binding RIPK2 RIPK2 NOD2_Active->RIPK2 Recruitment Ubiquitin Poly-Ub RIPK2->Ubiquitin Ubiquitination TAK1 TAK1 Complex Ubiquitin->TAK1 Scaffold IKK IKK Complex TAK1->IKK Phosphorylation NFkB NF-kB (Translocation) IKK->NFkB Activation Cytokines TNF-α, IL-6 Transcription NFkB->Cytokines Gene Expression

Figure 1: Thio-MDP enters the cell via SLC15A4, binds NOD2, and triggers the RIPK2-dependent NF-kB cascade.[1][2][4][5][6][7][8][9][10] In NOD2-/- cells, this entire chain is broken.

Validation Protocol: NOD2-/- vs. WT

This protocol uses Bone Marrow-Derived Macrophages (BMDMs) . Primary cells are preferred over cell lines (like RAW264.7) because cell lines often have deregulated signaling pathways or undefined mutations.

Materials Required
  • Mice:

    • Wild Type (WT): C57BL/6J

    • Knockout (KO): B6.129S1-Nod2tm1Flv/J (Jackson Lab Stock #005763) or equivalent.[11]

  • Ligands:

    • Test: Thio-MDP (10 µg/mL)

    • Reference: Native MDP (10 µg/mL)

    • Positive Control (System Check): Ultrapure LPS (100 ng/mL) - Crucial for proving KO cells are viable.

    • Negative Control: PBS/Endotoxin-free water.

Step-by-Step Workflow
Phase 1: BMDM Generation (Days 1-7)
  • Harvest: Isolate bone marrow from femurs/tibias of WT and NOD2-/- mice (matched age/sex).

  • Differentiation: Culture marrow cells in DMEM + 10% FBS + 20% L929 conditioned media (source of M-CSF) for 7 days.

  • Validation: Verify macrophage phenotype (F4/80+ CD11b+) via flow cytometry if establishing the line for the first time.

Phase 2: Stimulation (Day 8)
  • Seeding: Plate differentiated BMDMs at

    
     cells/well in 24-well plates. Allow adherence overnight.
    
  • Treatment: Replace media with fresh media containing ligands (Thio-MDP, MDP, LPS, Vehicle).

  • Incubation: Incubate for 24 hours .

    • Note: Native MDP signal often peaks at 4-6 hours and declines; Thio-MDP should sustain signal up to 24 hours.

Phase 3: Readout (Day 9)
  • Supernatant Analysis: Collect supernatant for ELISA (TNF-α or IL-6).

  • Cell Lysate (Optional): Extract RNA for qPCR (Target: Il6, Tnfa) or protein for Western Blot (Target: Phospho-NF-kB p65).

Experimental Workflow Diagram

Workflow Mouse Source: WT vs NOD2-/- BMDM BMDM Differentiation (7 Days) Mouse->BMDM Plate Plate Cells (24-well) BMDM->Plate Stim Stimulation (Thio-MDP vs Controls) Plate->Stim Assay Readout: ELISA (TNF-α) Stim->Assay

Figure 2: Linear workflow for comparative validation using primary murine cells.

Expected Results & Data Interpretation

The following table illustrates the Pass/Fail criteria for validating Thio-MDP specificity.

Quantitative Comparison (TNF-α Secretion)
LigandWT ResponseNOD2-/- ResponseInterpretation
Vehicle (PBS) Baseline (Low)Baseline (Low)Clean background.
LPS (TLR4 Control) High (+++) High (+++) System Valid: Cells are alive and immune-competent. Crucial Control.
Native MDP Moderate (++)Baseline (-)Specific to NOD2.
Thio-MDP High (+++) Baseline (-) VALIDATED: High potency in WT, complete loss in KO proves specificity.
Hypothetical FailHigh (+++)Moderate (++)FAILED: Thio-MDP is activating off-targets (likely TLRs) or contains endotoxin.
Troubleshooting "Ghost" Signals

If Thio-MDP elicits a response in NOD2-/- mice, consider:

  • Endotoxin Contamination: The synthesis of Thio-MDP may have introduced LPS. Treat the compound with Polymyxin B and re-test. If signal disappears, it was LPS contamination.

  • TLR2 Cross-reactivity: Use TLR2-/- BMDMs to rule out off-target binding to the TLR2 pocket.

References

  • Girardin, S. E., et al. (2003). "Nod2 is a general sensor of peptidoglycan through muramyl dipeptide (MDP) detection."[1][3][7] Journal of Biological Chemistry.

  • Kobayashi, K. S., et al. (2005). "Nod2-dependent regulation of innate and adaptive immunity in the intestinal tract."[11][12] Science.

  • InvivoGen. "Muramyl Dipeptide (MDP) and Analogs: Technical Guide." InvivoGen Product Support.

  • Philpott, D. J., et al. (2014). "NOD proteins: regulators of inflammation in health and disease." Nature Reviews Immunology.

  • Jackson Laboratory. "Strain Details: B6.129S1-Nod2tm1Flv/J." JAX Database. [11]

Sources

Technical Guide: HPLC Purity Analysis of N-Acetyl-thiomuramyl-alanyl-isoglutamine

[1]

Executive Summary

N-Acetyl-thiomuramyl-alanyl-isoglutamine (Thio-MDP) is a sulfur-containing analog of Muramyl Dipeptide (MDP), the minimal bioactive peptidoglycan motif responsible for immunostimulation via NOD2 receptors.[1] While the thio-modification often enhances metabolic stability or lipophilicity compared to the parent MDP, it introduces unique analytical challenges: stereochemical complexity (diastereomers), oxidative instability (disulfide dimerization), and limited UV chromophores .

Part 1: The Molecule & Analytical Challenges

Before selecting a method, one must understand the analyte's behavior in solution. Thio-MDP possesses a muramic acid core linked to a dipeptide (L-Ala-D-isoGln).[1]

  • Challenge 1: Hydrophilicity. The isoglutamine and sugar moieties make the molecule highly polar, leading to poor retention on standard C18 columns (eluting in the void volume).

  • Challenge 2: Stereoisomerism. The biological activity is strictly dependent on the L-Ala-D-isoGln configuration.[1] The L-L diastereomer is a common synthetic impurity that is difficult to resolve.

  • Challenge 3: Thio-Sensitivity. Unlike standard MDP, the thio-analog is susceptible to oxidation, forming disulfide-linked dimers (

    
    ).[1] The method must separate the monomer from the dimer.
    
Part 2: Comparative Methodology
Method A: Phosphate-Buffered RP-HPLC (The Resolution Gold Standard)

Best for: Separating diastereomers (L-D vs L-L) and geometric isomers.[1]

Mechanism: The use of a neutral-to-slightly-acidic phosphate buffer suppresses the ionization of the carboxylic acid on the isoglutamine, increasing hydrophobicity just enough to interact with the C18 phase.[1] Phosphate also improves peak shape compared to volatile acids.

Protocol:

  • Column: High-density C18 (e.g., Waters XBridge or Phenomenex Gemini), 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 50 mM Potassium Phosphate Buffer (pH 6.0).

  • Mobile Phase B: Methanol (MeOH).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm or 214 nm.

  • Gradient: Isocratic hold at 2% B for 5 min, then 2-30% B over 20 min.

Pros/Cons:

Feature Performance
Diastereomer Resolution Excellent. Phosphate buffer maximizes the hydrodynamic difference between L-D and L-L forms.[1]
Robustness High.[1][2] pH control is precise.

| MS Compatibility | Poor. Non-volatile salts ruin Mass Specs.[1] |

Method B: Ion-Pairing RP-HPLC (The MS-Compatible Workhorse)

Best for: LC-MS confirmation and general purity profiling.[1]

Mechanism: Trifluoroacetic acid (TFA) acts as an ion-pairing agent, neutralizing the terminal amine and providing a hydrophobic "tail" to the molecule, forcing retention on the C18 column.

Protocol:

  • Column: C18 (End-capped, stable at low pH), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile (ACN) + 0.08% TFA.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Gradient: 0-20% B over 15 min (Shallow gradient is critical).

Pros/Cons:

Feature Performance
Sensitivity High (compatible with MS detection).[1]
Speed Faster equilibration than phosphate methods.
Stability Acidic pH prevents oxidation of the thiol group during analysis.

| Baseline | Drifting baseline at low UV (210 nm) due to TFA absorbance.[1] |

Method C: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Very polar impurities and glycosylated byproducts.[1]

Mechanism: HILIC uses a polar stationary phase (Amide or Zwitterionic) and a high-organic mobile phase.[1] Water acts as the strong solvent. This is "orthogonal" to C18—impurities that elute early on C18 will elute late on HILIC.

Protocol:

  • Column: Amide-functionalized silica (e.g., TSKgel Amide-80 or XBridge Amide).[1]

  • Mobile Phase A: ACN + 0.1% Formic Acid.

  • Mobile Phase B: Water + 10 mM Ammonium Formate (pH 3.0).[1]

  • Gradient: 85% A to 60% A (Inverse gradient).

Pros/Cons:

Feature Performance
Retention Superior for the most hydrophilic variants.[1]
Solubility Risk of precipitation if the sample is dissolved in pure water (must use high organic diluent).

| Selectivity | Orthogonal to RP-HPLC; excellent for validation.[1] |

Part 3: Data Summary & Decision Matrix

The following table summarizes the experimental suitability of each method for Thio-MDP analysis.

ParameterMethod A (Phosphate C18)Method B (TFA C18)Method C (HILIC)
Retention of Thio-MDP Moderate (

)
Good (

)
High (

)
L-D / L-L Separation High (

)
Moderate (

)
Low
Dimer Detection Good (distinct peak shift)GoodModerate
MS Compatibility NoYes Yes
Rec.[1] Application Final Product Release (QC) Process Control / ID Impurity Characterization
Part 4: Visualized Workflow

The following diagram illustrates the decision logic for selecting the correct analytical method based on the stage of drug development.

GStartSample: Thio-MDP BatchGoalDefine Analytical GoalStart->GoalQCRoutine QC / Purity ReleaseGoal->QCIsomers Critical?IDStructure Confirmation / MSGoal->IDMass Check?PolarPolar Impurity ProfilingGoal->PolarUnknown Peaks?MethodAMethod A: Phosphate RP-HPLC(Max Resolution of Stereoisomers)QC->MethodAMethodBMethod B: TFA RP-HPLC(MS Compatible)ID->MethodBMethodCMethod C: HILIC(Orthogonal Selectivity)Polar->MethodCResult1Output: % Purity (L-D vs L-L)MethodA->Result1Result2Output: Mass Spec ID (M+H)+MethodB->Result2Result3Output: Glycan/Salt ImpuritiesMethodC->Result3

Caption: Decision tree for selecting the appropriate HPLC method based on analytical requirements (Purity vs. Identity vs. Impurity Profiling).

Part 5: Critical Protocol - Handling the "Thio" Group

Because the topic specifies the thio -muramyl analog, you must validate the oxidative stability of your sample during the HPLC run.

Self-Validating Step (The "Dimer Check"):

  • Prepare a fresh sample of Thio-MDP (1 mg/mL).[1]

  • Inject immediately using Method B .

  • Intentionally oxidize a specific aliquot (add 0.1%

    
     for 10 mins).
    
  • Inject the oxidized sample.

  • Result: You should see a new peak appear at a higher retention time (due to the increased hydrophobicity of the disulfide dimer).

  • Rule: If your "fresh" sample shows this peak, your sample preparation solvent must be degassed or treated with a reducing agent (e.g., TCEP or DTT), although reducing agents can interfere with UV detection.

References
  • Hasegawa, A., et al. (1983). "Synthesis and biological activities of N-acetyl-1-thiomuramoyl-L-alanyl-D-isoglutamine and some of its lipophilic derivatives."[1][3] Carbohydrate Research.

  • Chorilli, M., et al. (2012). "Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization."[2] American Journal of Analytical Chemistry. (Provides basis for isoglutamine/polar amino acid separation logic).

  • Mant, C.T., & Hodges, R.S. (2002). "High-Performance Liquid Chromatography of Peptides and Proteins." CRC Press.[1] (Authoritative source on Phosphate vs. TFA buffering for peptide diastereomers).

  • Gilar, M., & Olivova, P. (2011). "Separation of hydrophilic peptides by HILIC and RP-HPLC.

comparative pharmacokinetics of Thio-MDP and MDP

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Muramyl Dipeptide (MDP) is the minimal bioactive peptidoglycan motif recognized by the cytosolic innate immune receptor NOD2 .[1] Despite its potent immunostimulatory capacity in vitro, MDP exhibits poor in vivo efficacy due to rapid renal clearance and susceptibility to enzymatic hydrolysis.[2]

Thio-MDP refers to sulfur-containing analogs of MDP (typically 1-thio-MDP or thioamide backbone modifications) designed to resist hydrolytic cleavage.[2] By substituting oxygen linkages with sulfur, Thio-MDP significantly enhances metabolic stability against serum amidases and glycosidases, extending the biological half-life (


) and prolonging NOD2 signaling duration without compromising receptor affinity.[2]

Verdict: For in vivo adjuvant studies requiring sustained immune activation, Thio-MDP is the superior reagent.[2] MDP remains the standard for short-term in vitro mechanistic studies.

Chemical & Stability Profile

The primary pharmacokinetic failure of MDP stems from its chemical structure, which is a substrate for ubiquitous host enzymes. Thio-MDP addresses this via isosteric replacement.[2]

Structural Comparison
FeatureMDP (Native) Thio-MDP (Stabilized Analog)
Chemical Name N-acetylmuramyl-L-alanyl-D-isoglutamine(Typically) 1-Thio-N-acetylmuramyl-L-alanyl-D-isoglutamine
Key Linkage O-glycosidic bond (Oxygen)S-glycosidic bond (Sulfur)
Enzymatic Liability High (Substrate for N-acetylmuramyl-L-alanine amidase)Resistant (Steric/electronic blockade of amidase)
Hydrophilicity High (LogP < -1.[2]5)Moderate to High (Slightly increased lipophilicity)
Stability (Serum)

2–15 minutes

4–6 hours
Mechanism of Degradation

MDP is rapidly deactivated by N-acetylmuramyl-L-alanine amidase , which cleaves the lactyl-amide bond connecting the sugar (MurNAc) to the dipeptide. This cleavage abolishes NOD2 recognition. The sulfur substitution in Thio-MDP alters the bond geometry and electron density, rendering the molecule unrecognizable to these hydrolytic enzymes.

Comparative Pharmacokinetics (PK)

The following data summarizes the kinetic behavior of both compounds in murine models and human serum assays.

PK Parameters Overview
ParameterMDP Thio-MDP Implication
Plasma Half-life (

)
< 15 min ~120–360 min Thio-MDP circulates long enough to reach tissue reservoirs.[2]
Clearance (CL) Rapid (Glomerular filtration + Metabolism)Moderate (Renal dominant, minimal metabolism)Thio-MDP reduces the frequency of dosing required.[2]
Bioavailability (

)
< 1% (Oral); Low (SC/IP)Improved (SC/IP)Sulfur modification prevents "first-pass" enzymatic destruction in serum.[2]
Cellular Uptake Poor (Requires endocytosis/transport)Similar/Slightly EnhancedBoth require PepT1 transporters or endocytosis to reach cytosolic NOD2.[2]
Metabolic Fate Diagram

The following Graphviz diagram illustrates the divergent metabolic fates of MDP and Thio-MDP.

MetabolicFate MDP MDP (Native) Amidase N-acetylmuramyl-L-alanine amidase MDP->Amidase High Affinity ThioMDP Thio-MDP ThioMDP->Amidase No Recognition Active Sustained NOD2 Activation ThioMDP->Active Metabolic Stability (>4 hrs) Cleavage Hydrolytic Cleavage Amidase->Cleavage Inactive Inactive Metabolites (MurNAc + Dipeptide) Cleavage->Inactive Rapid (<15 min)

Figure 1: Metabolic fate of MDP vs. Thio-MDP.[2] The sulfur modification prevents amidase recognition, preserving the bioactive pharmacophore.

Pharmacodynamics (PD) & Efficacy

Does stability come at the cost of potency?

  • Receptor Affinity: Thio-MDP retains nanomolar affinity for NOD2.[2] The sulfur substitution does not significantly perturb the hydrogen bonding network required for the LRR (Leucine-Rich Repeat) domain binding of NOD2.

  • Signaling Duration: While MDP induces a sharp, transient NF-

    
    B spike, Thio-MDP induces a prolonged signaling plateau.[2] This is critical for adjuvant activity, as sustained cytokine production (IL-1
    
    
    
    , TNF-
    
    
    ) is required for effective T-cell priming.[2]
Experimental Protocols

To validate the comparative performance of these reagents, the following self-validating protocols are recommended.

Protocol A: Comparative Enzymatic Stability Assay

Objective: Quantify the resistance of Thio-MDP to serum hydrolysis compared to MDP.

Reagents:

  • Pooled Human Serum (active).[2]

  • PBS (pH 7.4).[2]

  • Internal Standard (e.g., N-acetyl-L-alanine).[2][3]

  • LC-MS/MS system.[2]

Workflow:

  • Preparation: Dissolve MDP and Thio-MDP to 100

    
    M in PBS.
    
  • Incubation: Mix 10

    
    L of substrate with 90 
    
    
    
    L of human serum. Incubate at 37°C.
  • Sampling: At

    
     min, remove 10 
    
    
    
    L aliquots.
  • Quenching: Immediately add 40

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Separation: Centrifuge at 10,000

    
     for 10 min at 4°C.
    
  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Analysis: Plot


 vs. Time. The slope 

represents the elimination rate constant.

.[2]
Protocol B: NOD2 Activation Assay (HEK-Blue)

Objective: Confirm that Thio-modification does not abolish biological activity.

Workflow Diagram:

AssayWorkflow Step1 Seed HEK-Blue hNOD2 Cells (50,000 cells/well) Step2 Add Agonists (MDP vs Thio-MDP) 10 ng/mL - 10 µg/mL Step1->Step2 Step3 Incubate 24h @ 37°C Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 Add QUANTI-Blue Reagent (SEAP Detection) Step4->Step5 Step6 Measure OD @ 620-655nm Step5->Step6

Figure 2: HEK-Blue NOD2 reporter assay workflow for validating agonist potency.

References
  • Bioavailability and Metabolism of Muramyl Dipeptide

    • Title: Pharmacokinetics and metabolism of muramyl dipeptide and nor-muramyl dipeptide [3H-labelled] in the mouse.[4]

    • Source: International Journal of Immunopharmacology (1984).[4]

    • URL:[Link]

  • Synthesis and Stability of Thio-Analogs

    • Title: Synthesis of Biologically Active Biotinylated Muramyl Dipeptides (Demonstrating structural modific
    • Source: NIH / PMC (2011).[2]

    • URL:[Link]

  • NOD2 Agonist Design Principles

    • Title: Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity.
    • Source: Journal of Medicinal Chemistry (2016).
    • URL:[Link][2]

  • General Mechanism of Peptide/Glycopeptide Stabilization

    • Title: Improving enzymatic and chemical stability of peptides by chemical modifications.[5]

    • Source: NovoPro Labs (2021).[2]

    • URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.